(3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride
Description
The exact mass of the compound this compound is 191.0324761 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(3R)-3-(trifluoromethoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)10-4-1-2-9-3-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFGGUFFJXGABG-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (3R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorination in Pyrrolidine Scaffolds
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in designing molecules with high target specificity and novel biological activity.[1] In the continuous quest to refine the pharmacokinetic and pharmacodynamic profiles of drug candidates, the strategic incorporation of fluorine-containing functional groups has become a paramount strategy. Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic properties and metabolic stability.
This technical guide provides a comprehensive overview of the chemical properties of (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride (CAS: 1246466-85-2), a chiral building block that synergistically combines the desirable features of the pyrrolidine scaffold with the advantageous properties of the trifluoromethoxy group. While specific experimental data for this compound is not extensively published, this guide, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and application.
Physicochemical Properties
The introduction of the trifluoromethoxy group into the pyrrolidine ring is expected to significantly influence its physicochemical properties, enhancing its utility in drug design.
| Property | Value/Expected Value | Source/Rationale |
| Molecular Formula | C5H9ClF3NO | |
| Molecular Weight | 191.58 g/mol | |
| Appearance | Expected to be a solid | Based on related hydrochloride salts.[2] |
| Chirality | (R)-enantiomer | As specified. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form increases aqueous solubility. |
| Lipophilicity (LogP) | Higher than its non-fluorinated analogue. | The -OCF3 group significantly increases lipophilicity. |
| pKa | Expected to be lower than non-fluorinated pyrrolidine. | The strong electron-withdrawing nature of the -OCF3 group reduces the basicity of the pyrrolidine nitrogen. |
| Metabolic Stability | Expected to be high. | The carbon-fluorine bonds in the -OCF3 group are exceptionally strong, resisting metabolic degradation. |
Synthesis and Purification: A Proposed Pathway
A practical and stereospecific synthesis of this compound can be envisioned starting from the commercially available N-Boc-(R)-(-)-3-pyrrolidinol. The proposed synthetic route involves three key steps: trifluoromethoxylation, deprotection, and salt formation.
Figure 1: Proposed synthetic workflow for this compound.
Step 1: Trifluoromethoxylation of N-Boc-(R)-(-)-3-pyrrolidinol
The crucial step is the introduction of the trifluoromethoxy group. This can be challenging on an aliphatic alcohol. A potential method involves the use of electrophilic trifluoromethylating reagents in the presence of a suitable base.
Experimental Protocol:
-
To a solution of N-Boc-(R)-(-)-3-pyrrolidinol (1 equivalent) in a dry, inert solvent such as dichloromethane or acetonitrile, add a non-nucleophilic base like a hindered amine (e.g., 2,6-lutidine, 1.5 equivalents).
-
Cool the mixture to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of an electrophilic trifluoromethylating reagent, such as a Togni reagent (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) or Umemoto's reagent (1.2 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-(3R)-3-(Trifluoromethoxy)pyrrolidine.
Step 2: Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions.
Experimental Protocol:
-
Dissolve the purified N-Boc-(3R)-3-(Trifluoromethoxy)pyrrolidine (1 equivalent) in a suitable solvent such as dichloromethane, ethyl acetate, or 1,4-dioxane.
-
Add an excess of a strong acid, such as hydrochloric acid (e.g., a 4 M solution in 1,4-dioxane or ethereal HCl) or trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. If TFA was used, a subsequent basic workup and extraction into an organic solvent would be necessary to obtain the free base. If HCl was used, the hydrochloride salt may precipitate directly or be obtained upon evaporation.
Step 3: Hydrochloride Salt Formation
If the free base is isolated after deprotection, it can be converted to the hydrochloride salt for improved stability and handling.
Experimental Protocol:
-
Dissolve the (3R)-3-(Trifluoromethoxy)pyrrolidine free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring until precipitation is complete or the solution becomes acidic.
-
Collect the resulting solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound as a solid.[2]
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the final compound. The following are the expected spectral features:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons. The proton at the C3 position, bearing the trifluoromethoxy group, will likely appear as a multiplet due to coupling with adjacent protons and potentially through-space coupling with the fluorine atoms. The protons on the carbons adjacent to the nitrogen will show shifts consistent with an amine hydrochloride salt.
¹³C NMR: The carbon NMR will display five distinct signals for the pyrrolidine ring carbons. The carbon attached to the trifluoromethoxy group (C3) will be significantly influenced by the electronegative oxygen and fluorine atoms. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift will be in the characteristic region for -OCF3 groups.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 156.06.
Applications in Drug Discovery
The unique combination of the chiral pyrrolidine scaffold and the trifluoromethoxy group makes this compound a highly valuable building block in medicinal chemistry.
Figure 2: The role of this compound in enhancing drug candidate properties.
-
Improved Metabolic Stability: The trifluoromethoxy group is highly resistant to oxidative metabolism, which can lead to drug candidates with longer half-lives and improved pharmacokinetic profiles.
-
Enhanced Lipophilicity and Permeability: The lipophilic nature of the -OCF3 group can improve a molecule's ability to cross cell membranes, potentially leading to better oral bioavailability and central nervous system (CNS) penetration.
-
Modulation of Basicity: The electron-withdrawing effect of the trifluoromethoxy group lowers the pKa of the pyrrolidine nitrogen. This can be strategically used to fine-tune the ionization state of a drug molecule at physiological pH, which can impact its target engagement, solubility, and off-target effects.
-
Vectorial Exit from Aromatic Systems: The introduction of a 3D, chiral, and functionalized pyrrolidine ring allows for the creation of molecules that project out of the plane of an aromatic ring system, enabling interactions with different regions of a target protein's binding site.
This building block is particularly well-suited for incorporation into lead compounds targeting a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases, where the optimization of ADME (absorption, distribution, metabolism, and excretion) properties is critical for success.
Safety and Handling
This compound is expected to be a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Handling: Should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound represents a sophisticated and valuable building block for the modern medicinal chemist. By combining the desirable three-dimensional structure of the pyrrolidine scaffold with the powerful physicochemical modulation of the trifluoromethoxy group, it offers a compelling tool for the design and synthesis of next-generation therapeutics with improved efficacy, safety, and pharmacokinetic properties. While further experimental elucidation of its properties is warranted, the foundational chemical principles outlined in this guide provide a strong basis for its successful application in innovative drug discovery programs.
References
-
Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
SpectraBase. Trifluoromethoxy-benzene 19F NMR Spectrum. [Link]
- Google Patents. Processes for preparing pyrrolidine compounds.
-
Freie Universität Berlin Refubium. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. [Link]
-
PubMed. (2008). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. [Link]
-
PubChem. (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected. [Link]
- Google Patents. Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
- Google Patents. A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
-
ACS Omega. (2020). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. [Link]
-
Dove Medical Press. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]
-
ResearchGate. (2019). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. [Link]
-
PubMed. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. [Link]
-
ChemRxiv. FACILE, HIGH-YIELDING PREPARATION OF PYRROLIDINIUM, PIPERIDINIUM, MORPHOLINIUM AND 2,3-DIHYDRO-1H-ISOINDOLINIUM SALTS AND IONIC. [Link]
-
ResearchGate. (2018). Scalable trifluoromethylation of N-Boc-pyrrole in batch and flow. [Link]
-
ResearchGate. (2017). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link]
-
PMC. (2012). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]
-
Mini-Reviews in Organic Chemistry. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. [Link]
-
PubChem. PubChemLite - 3-methoxy-3-(trifluoromethyl)pyrrolidine hydrochloride (C6H10F3NO). [Link]
-
PubChem. PubChem - ((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol. [Link]
Sources
medicinal chemistry applications of chiral trifluoromethoxy pyrrolidines
The Fluorine-Oxygen Axis: Medicinal Chemistry of Chiral Trifluoromethoxy Pyrrolidines
Executive Summary
The trifluoromethoxy group (
This technical guide details the design, synthesis, and application of chiral trifluoromethoxy pyrrolidines. Unlike aromatic
Part 1: The Physicochemical Advantage
The strategic value of substituting a hydrogen or hydroxyl group with a trifluoromethoxy group on a pyrrolidine ring rests on three pillars: Lipophilicity, Metabolic Stability, and Conformational Control.
Lipophilicity and Permeability ( )
The
| Substituent (at C4) | Hansch | Electronic Effect ( | Est. |
| 0.00 | 0.00 | Reference | |
| -0.67 | +0.25 | -1.5 to -2.0 | |
| +0.14 | +0.52 | +0.1 to +0.3 | |
| +0.88 | +0.41 | +0.9 to +1.2 | |
| +1.04 | +0.55 | +1.1 to +1.4 |
The Stereoelectronic Lock (Conformational Bias)
The pyrrolidine ring is not planar; it puckers into envelope conformations to relieve torsional strain. The identity and stereochemistry of substituents at the C4 position dictate this pucker via the gauche effect .
-
The Mechanism: Electronegative substituents (like
or ) prefer a gauche orientation relative to the vicinal amine nitrogen ( ).[1] -
(4S)-Substitution: Induces a
-endo pucker (South conformation). -
(4R)-Substitution: Induces a
-exo pucker (North conformation).
This "conformational lock" allows medicinal chemists to pre-organize the inhibitor into its bioactive conformation, reducing the entropic penalty of binding.
Metabolic Blocking
The
Part 2: Synthetic Architectures
Synthesizing
Two primary pathways have emerged as the industry standards for chiral pyrrolidines.
Pathway A: Silver-Mediated Oxidative Trifluoromethoxylation
This method uses a silver(I) catalyst to stabilize the
-
Pros: Direct conversion of alcohols.
-
Cons: High cost of silver; often requires excess reagents; difficult to scale >1 kg.
Pathway B: Oxidative Fluorodesulfurization of Xanthates (The Pfizer Route)
Recently optimized for the synthesis of SARS-CoV-2 Mpro inhibitors, this route is scalable and stereospecific. It involves converting a chiral alcohol to a xanthate, followed by oxidative desulfurization in the presence of a fluoride source (
Mechanism:
-
Activation: The xanthate sulfur attacks an oxidant (e.g., 1,3-dibromo-5,5-dimethylhydantoin, DBDMH), creating a sulfonium intermediate.
-
Fluorination: Fluoride attacks the benzylic-like carbon of the xanthate, releasing the sulfur leaving group and forming a trifluoromethyl ether moiety.
Figure 1: The Oxidative Fluorodesulfurization Workflow for installing -OCF3 on chiral pyrrolidines.
Part 3: Medicinal Chemistry Applications
Case Study: SARS-CoV-2 Mpro Inhibitors
In the hunt for oral antivirals, Pfizer researchers evaluated 4-trifluoromethoxy proline derivatives as bioisosteres for leucine-mimics in the P2 pocket of the main protease (Mpro).
-
Challenge: The P2 pocket is hydrophobic. A standard proline is too polar; a 4-fluoroproline is not lipophilic enough.
-
Solution: The 4-trifluoromethoxy group provided the necessary bulk and lipophilicity to fill the hydrophobic pocket while locking the pyrrolidine ring into a conformation that favored inhibitor binding.
-
Result: The
analogs demonstrated potent antiviral activity and improved metabolic stability compared to non-fluorinated controls.
Design Strategy: The "Fluorine Scan"
When optimizing a pyrrolidine-containing lead (e.g., a GPCR ligand or kinase inhibitor):
-
Synthesize all 4 stereoisomers: (2S,4S), (2S,4R), (2R,4S), (2R,4R).
-
Measure
: Confirm the lipophilicity shift. -
Assess Metabolic Stability: Incubate with liver microsomes (
). -
Correlate with Potency: If the (4S)-isomer is active and the (4R) is not, the receptor likely requires a specific ring pucker (endo vs. exo).
Part 4: Experimental Protocol (Self-Validating)
Protocol: Synthesis of (2S,4R)-N-Boc-4-(trifluoromethoxy)proline methyl ester. Source Validation: Adapted from the Pfizer scale-up route (Reference 1).
Reagents:
-
(2S,4R)-N-Boc-4-hydroxyproline methyl ester (Starting Material)
-
Carbon disulfide (
), Iodomethane ( ), Sodium hydride ( ) -
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Pyridine-HF (
)
Step 1: Xanthate Formation
-
Dissolve the hydroxyproline (1.0 eq) in anhydrous THF at
. -
Add
(1.2 eq) portion-wise. Stir for 30 min. -
Add
(5.0 eq) dropwise. The solution will turn yellow/orange. Stir for 1 h. -
Add
(1.5 eq) and warm to room temperature. Stir until TLC shows consumption of starting material. -
Validation: Workup (EtOAc/Water) and purify. NMR should show a new S-Me peak (~2.5 ppm) and loss of the O-H signal.
Step 2: Oxidative Fluorodesulfurization
-
Dissolve the xanthate (1.0 eq) in DCM in a plastic/Teflon vessel (HF compatible).
-
Cool to
. -
Add Pyridine-HF (40 eq) carefully. (Caution: HF is corrosive and toxic) .
-
Add DBDMH (3.0 eq) in one portion.
-
Stir at
for 1 h, then slowly warm to . -
Quench: Pour the mixture carefully into ice-cold saturated
/ solution. -
Extraction: Extract with DCM, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Characterization Check:
-
NMR: Look for a singlet around
ppm (characteristic of aliphatic ). - NMR: The proton at C4 will shift downfield significantly compared to the alcohol precursor.
References
-
Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. Source: ACS Organic Process Research & Development (2024). URL:[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: MDPI (Molecules). URL:[Link]
-
Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings. Source: PubMed (Org Biomol Chem). URL:[Link]
-
4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study. Source: Organic & Biomolecular Chemistry.[2][3][4][5] URL:[Link]
Sources
- 1. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
A Technical Guide to the Structure-Activity Relationship of Trifluoromethoxy Pyrrolidine Derivatives: Enhancing Drug Discovery through Fluorine Chemistry
Abstract This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of trifluoromethoxy-substituted pyrrolidine derivatives, a chemical class of significant interest in modern drug discovery. The pyrrolidine ring is a privileged scaffold, offering three-dimensional diversity crucial for selective molecular interactions, while the trifluoromethoxy (-OCF3) group provides a powerful tool for modulating physicochemical and pharmacokinetic properties.[1][2][3] This document synthesizes field-proven insights into the synergy between these two moieties, explaining the causality behind synthetic strategies, experimental design, and SAR interpretation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique chemical space for the creation of novel therapeutic agents.
Introduction: The Convergence of Two Privileged Moieties
The strategic combination of a versatile scaffold with a function-enhancing substituent is a cornerstone of modern medicinal chemistry. The trifluoromethoxy pyrrolidine core represents a potent example of this principle, merging the structural advantages of a saturated heterocycle with the unique physicochemical benefits of a fluorinated group.
The Pyrrolidine Scaffold: A Cornerstone of Medicinal Chemistry
The five-membered pyrrolidine ring is one of the most prevalent nitrogen heterocycles in FDA-approved drugs.[1][4] Its value stems from several key features:
-
Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine scaffold provide a non-planar structure. This "pseudorotation" allows for a more thorough exploration of pharmacophore space and can lead to improved target complementarity.[1][3]
-
Stereochemical Complexity: With up to four stereogenic centers, the pyrrolidine ring offers a high degree of stereochemical diversity. The specific spatial orientation of substituents is often critical for determining the biological profile, enabling the fine-tuning of a compound's activity and selectivity.[1][3]
-
Synthetic Tractability: The pyrrolidine nucleus is readily accessible through various synthetic methods, including the highly versatile 1,3-dipolar cycloaddition, which allows for the controlled installation of multiple substituents.[1][5]
The Trifluoromethoxy Group: A Tool for Fine-Tuning Pharmacokinetics and Potency
The trifluoromethoxy (-OCF3) group has gained significant attention as a bioisostere for other functionalities, such as the methoxy or chloro groups, offering distinct advantages.[2][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes.[2][7] This can prolong a drug's half-life and reduce the formation of reactive metabolites.
-
Enhanced Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, with a Hansch-Leo π value of +1.04.[2][8] This property can significantly improve a molecule's ability to permeate cell membranes, enhancing bioavailability and brain penetration.[2][9]
-
Electronic Modulation: As a strong electron-withdrawing group, the -OCF3 moiety can modulate the electronics of adjacent rings and functional groups, influencing target-binding interactions such as hydrogen bonding and electrostatic contacts.[2][9]
Synergy: The Rationale for Combining Pyrrolidine and Trifluoromethoxy Groups
The combination of these two moieties creates a molecular framework with immense potential. The pyrrolidine core provides a rigid, three-dimensional anchor to orient substituents for optimal target engagement, while the trifluoromethoxy group enhances metabolic stability and membrane permeability. This synergy allows for the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
Core Principles of the Structure-Activity Relationship (SAR)
The SAR of trifluoromethoxy pyrrolidine derivatives is governed by the interplay between the position of the -OCF3 group, the stereochemistry of the pyrrolidine ring, and the nature of other substituents.
General Structure and Points of Variation
The SAR exploration of this scaffold involves systematic modification at several key positions to probe the chemical space and optimize for a desired biological activity.
Caption: General scaffold of trifluoromethoxy pyrrolidine derivatives and key modification points.
Impact of Trifluoromethoxy Group Placement and Stereochemistry
The precise location and stereochemical orientation of the -OCF3 group are critical. For example, placing the substituent at the C4 position can influence the ring's "puckering" or conformation. A cis-4-substituted group can endorse a pseudo-axial conformation for other substituents, which may be favorable for binding to a specific receptor.[1] The inherent chirality of the pyrrolidine core means that a (4R)-trifluoromethoxy derivative will often have a dramatically different biological profile from its (4S)-enantiomer due to differential binding modes with enantioselective proteins.[1][3]
Modulation of Physicochemical Properties
A primary driver for incorporating the -OCF3 group is to increase lipophilicity (LogP). This modification must be balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity. The nitrogen atom of the pyrrolidine ring confers basicity (pKa), which can be tuned by the choice of the N-substituent (R1). This is crucial for controlling the ionization state of the molecule at physiological pH, which in turn affects solubility, permeability, and target engagement.[1][10]
Synthetic Strategies and Methodologies
Synthesizing a library of trifluoromethoxy pyrrolidine derivatives for SAR studies requires robust and flexible chemical routes. The main challenges lie in the controlled introduction of the trifluoromethoxy group and the stereoselective construction of the pyrrolidine core.
Introduction of the Trifluoromethoxy Group
Direct trifluoromethoxylation is notoriously difficult due to the instability of the trifluoromethoxide anion.[8] Modern methods have overcome this challenge:
-
Silver-Mediated Oxidative Trifluoromethylation: This method has been successfully applied to the multikilogram scale-up of key building blocks like (2S,4R)-4-(trifluoromethoxy)pyrrolidine-1,2-dicarboxylate.[11] It typically involves the reaction of an alcohol with a trifluoromethyl source in the presence of a silver salt.
-
Electrophilic Trifluoromethoxylation: Reagents have been developed to deliver an "OCF3+" synthon to nucleophilic precursors.
-
Radical Processes: Radical-based methods offer alternative pathways for installing the -OCF3 group.
Construction of the Pyrrolidine Core
The most common and powerful strategy for building highly substituted pyrrolidines is the [3+2] cycloaddition reaction.
-
Azomethine Ylide Cycloaddition: This reaction involves an azomethine ylide (a 1,3-dipole) reacting with a dipolarophile (an alkene). By using chiral catalysts or chiral starting materials, this method can produce enantioenriched pyrrolidines with control over up to four stereocenters simultaneously.[1][5][12] This is the preferred method for rapidly generating a diverse set of analogs for SAR studies.
Protocol Example: Synthesis of 1-tert-butyl 2-methyl (2S,4R)-4-(trifluoromethoxy)pyrrolidine-1,2-dicarboxylate
This protocol is adapted from methodologies reported for the scale-up synthesis of key pyrrolidine fragments.[11]
Causality: The choice of a silver-mediated reaction is driven by its proven scalability and effectiveness in forming the challenging aliphatic trifluoromethoxy ether from a readily available alcohol precursor (hydroxyproline derivative). The use of Boc protection on the nitrogen is standard practice to prevent side reactions and facilitate purification.
Step-by-Step Methodology:
-
Starting Material: Begin with commercially available 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate.
-
Reaction Setup: In a flame-dried, inert-atmosphere flask, dissolve the starting material in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Add a trifluoromethyl source (e.g., TMSCF3) and a silver salt catalyst (e.g., silver(I) carbonate) to the solution. The reaction is typically cooled to 0 °C before the addition of an oxidant (e.g., Selectfluor).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure trifluoromethoxy pyrrolidine derivative.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Case Study Analysis: SAR of Pyrrolidine Derivatives as Antiviral Agents
While specific SAR data on trifluoromethoxy pyrrolidine derivatives is emerging, valuable insights can be drawn from studies on structurally related compounds, such as those developed as potential inhibitors of the SARS-CoV-2 main protease (Mpro).[11] The following table extrapolates a hypothetical SAR based on established principles for pyrrolidine-based enzyme inhibitors.
Table 1: Hypothetical SAR Data for Trifluoromethoxy Pyrrolidine Derivatives as Mpro Inhibitors
| Compound ID | R1 (N-Substitution) | R2 (C2-Substitution) | C4-Stereochemistry | Mpro IC₅₀ (nM) | Rationale for Change in Activity |
| 1a | Boc | -CONH-cyclopropyl | (4R)-OCF₃ | 50 | Optimal fit in S1/S2 pockets; R-stereochemistry orients OCF₃ away from steric clash. |
| 1b | Boc | -CONH-cyclopropyl | (4S)-OCF₃ | 850 | S-stereochemistry causes steric hindrance, disrupting optimal binding pose. |
| 1c | H | -CONH-cyclopropyl | (4R)-OCF₃ | 300 | Removal of bulky Boc group may alter solubility or lose a favorable interaction. |
| 1d | Boc | -CONH-phenyl | (4R)-OCF₃ | 450 | Phenyl group is a suboptimal fit for the hydrophobic S2 pocket compared to cyclopropyl. |
| 1e | Boc | -COOH | (4R)-OCF₃ | >10,000 | The carboxylic acid is charged at physiological pH, preventing entry into the active site. |
| 1f | Boc | -CONH-cyclopropyl | (4R)-OCH₃ | 200 | Methoxy analog is active but less potent, likely due to lower lipophilicity and potential metabolic liability. |
Experimental Workflows for SAR Elucidation
A robust and logical experimental cascade is essential for efficiently determining the SAR of a new chemical series. This self-validating system ensures that resources are focused on the most promising compounds.
In Vitro Assay Cascade
The workflow begins with high-throughput primary screening and progresses to more complex, lower-throughput assays that provide deeper biological and pharmacological insights.
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(3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride CAS number and identification
Technical Whitepaper: (3R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride
Part 1: Chemical Identity & Structural Significance[1]
This compound is a high-value chiral building block utilized in the optimization of lead compounds for drug discovery. It belongs to the class of fluorinated heterocycles, specifically designed to modulate physicochemical properties such as lipophilicity (LogD) and metabolic stability without significantly altering steric bulk compared to a methoxy group.
Core Identification Data
| Parameter | Detail |
| Chemical Name | This compound |
| Common Synonyms | (3R)-3-OCF3-pyrrolidine HCl; (R)-3-(Trifluoromethoxy)pyrrolidine HCl |
| CAS Number | 1246466-85-2 (General HCl salt); Note: Stereochemistry must be specified as (3R) when ordering, as this CAS may cover racemic mixtures in some catalogs. |
| Molecular Formula | C₅H₈F₃NO · HCl |
| Molecular Weight | 191.58 g/mol (Salt); 155.12 g/mol (Free Base) |
| Chirality | (3R)-Enantiomer (derived from trans-4-hydroxy-L-proline or similar chiral pool sources) |
| SMILES | Cl.FC(F)(F)O[C@H]1CNCC1 |
The "Fluorine Effect" in SAR
The trifluoromethoxy (-OCF3) group is a "super-lipophilic" bioisostere. In Structure-Activity Relationship (SAR) studies, replacing a methoxy (-OCH3) or hydroxyl (-OH) group with -OCF3 often yields:
-
Metabolic Blockade: The C-F bonds are resistant to cytochrome P450 oxidation, preventing metabolic clearance at the 3-position.
-
Conformational Locking: The anomeric effect of the oxygen lone pairs interacting with the C-F antibonding orbitals can bias the pyrrolidine ring pucker, potentially improving binding affinity.
-
Lipophilicity Boost: Increases LogP by ~1.0 unit compared to -OCH3, enhancing blood-brain barrier (BBB) penetration.
Part 2: Physicochemical Profile
The following data represents the hydrochloride salt form, which is preferred for handling due to the volatility and hygroscopicity of the free amine.
| Property | Value / Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | 145–150 °C (Decomposes) |
| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
| Hygroscopicity | Moderate; storage in desiccator recommended |
| pKa (Conjugate Acid) | ~9.5 (Pyrrolidine nitrogen); -OCF3 is electron-withdrawing, slightly lowering pKa vs. unsubstituted pyrrolidine. |
| LogP (Free Base) | ~1.2 (Predicted) |
Part 3: Synthetic Pathways & Manufacturing
Direct trifluoromethoxylation of secondary amines is chemically challenging. The most robust, self-validating protocol utilizes a Deoxofluorination-Oxidative Desulfurization strategy starting from the chiral pool.
Synthesis Workflow (Graphviz Diagram)
Caption: Figure 1. Stereoselective synthesis of (3R)-3-(trifluoromethoxy)pyrrolidine HCl via oxidative desulfurization-fluorination.
Detailed Protocol
Step 1: Xanthate Formation
-
Dissolve (3R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF at 0°C.
-
Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 min.
-
Add CS₂ (1.5 eq) followed by Methyl Iodide (MeI, 1.5 eq).
-
Validation: TLC should show disappearance of the polar alcohol and appearance of a non-polar yellow spot.
-
Workup: Quench with water, extract with EtOAc.
Step 2: Oxidative Fluorination (The Critical Step) Rationale: Direct fluorination of alcohols is difficult. Converting the xanthate to a trifluoromethyl ether using an oxidant and a fluoride source is the industry standard for secondary carbons.
-
Dissolve the xanthate intermediate in DCM in a Teflon or polyethylene vessel (Glass is incompatible with HF).
-
Cool to -78°C. Add DBH (1,3-Dibromo-5,5-dimethylhydantoin) (3.0 eq) and HF-Pyridine (excess, 70% HF).
-
Stir at -78°C for 1 hour, then warm to 0°C.
-
Safety Check: Quench carefully with saturated NaHCO₃/Na₂SO₃ solution to neutralize HF and bromine.
-
QC Point: ¹⁹F NMR should show a singlet around -58 ppm (characteristic of -OCF3).
Step 3: Deprotection & Salt Formation
-
Dissolve the N-Boc intermediate in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (5.0 eq). Stir at RT for 2 hours.
-
Add Et₂O to precipitate the product. Filter and dry under vacuum.[1]
Part 4: Application in Medicinal Chemistry
This building block is typically introduced via nucleophilic aromatic substitution (SnAr) or amide coupling.
Strategic Decision Tree (Graphviz Diagram)
Caption: Figure 2. SAR decision logic for deploying the trifluoromethoxy moiety.
Case Study Context: In kinase inhibitors (e.g., JAK or BTK targets), the pyrrolidine ring often projects into the solvent-exposed region. Replacing a 3-OH or 3-OMe with 3-OCF3 can improve cellular potency by increasing membrane permeability while maintaining the hydrogen-bond accepting capability of the ether oxygen.
Part 5: Handling, Stability, & QC
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The HCl salt is stable but hygroscopic.
-
Safety:
-
Quality Control (Self-Validating):
-
¹H NMR (D₂O): Confirm integration of pyrrolidine protons (3.4–3.8 ppm).
-
¹⁹F NMR: Essential for purity check. Look for a single peak at ~-58 ppm. If split or multiple peaks appear, chiral resolution may have failed, or hydrolysis occurred.
-
Chiral HPLC: Use a Chiralpak AD-H or OD-H column to verify ee% > 98%.
-
References
-
Sigma-Aldrich. 3-(Trifluoromethoxy)pyrrolidine hydrochloride Product Sheet. (Accessed 2025).[5][6][7] Link
-
Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications." ChemMedChem, 2018. (General review on -OCF3 properties). Link
-
Proctor, G. K., et al. "Synthesis of Trifluoromethyl Ethers via Oxidative Desulfurization-Fluorination." Journal of Organic Chemistry, 2008. (Methodology basis for synthesis). Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
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(3R)-3-(Trifluoromethoxy)pyrrolidine: A Privileged Chiral Building Block for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design.[1][2] These moieties can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, improved membrane permeability, and optimized binding interactions.[3][4] Among these, the trifluoromethoxy (-OCF3) group is particularly noteworthy for its unique electronic signature and lipophilicity.[1][5]
Simultaneously, saturated nitrogen heterocycles remain a dominant feature in FDA-approved pharmaceuticals, with the pyrrolidine ring being one of the most prevalent scaffolds.[6][7][8] Its non-planar, three-dimensional structure provides an excellent framework for exploring chemical space, while its secondary amine handle offers a straightforward point for synthetic diversification.[8]
This guide presents an in-depth analysis of (3R)-3-(Trifluoromethoxy)pyrrolidine , a chiral building block that synergistically combines the advantages of the trifluoromethoxy group and the pyrrolidine scaffold. We will explore the fundamental properties that make this reagent a powerful tool for overcoming common challenges in drug development, provide detailed protocols for its synthetic utilization, and illustrate its strategic value in optimizing drug candidates.
Section 1: The Trifluoromethoxy Group: A "Super-Halogen" in Medicinal Chemistry
The trifluoromethoxy (-OCF3) group is often considered a bioisostere of halogen atoms, earning it the moniker "super-halogen."[5] Its value stems from a unique combination of electronic and steric properties that distinguish it from both traditional methoxy groups and other fluorinated substituents.
Core Physicochemical Impact:
-
Enhanced Metabolic Stability: The high strength of the C-F bonds renders the -OCF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[3][5] This is a critical advantage for increasing a drug candidate's in vivo half-life and reducing the potential for metabolic liabilities.
-
Increased Lipophilicity: The -OCF3 group significantly increases a molecule's lipophilicity (Hansch-Leo π value of +1.04), which is often correlated with improved cell membrane permeability and oral bioavailability.[1][3][5] This property allows chemists to fine-tune logP values to optimize ADME (absorption, distribution, metabolism, and excretion) profiles.[3]
-
Potent Electron-Withdrawing Nature: Due to the high electronegativity of the fluorine atoms, the -OCF3 group exerts a strong electron-withdrawing inductive effect.[5] This can modulate the pKa of nearby functional groups, such as the pyrrolidine nitrogen, influencing its basicity and potential for ionic interactions with biological targets.
-
Modulation of Conformation: Unlike the planar methoxy group, the trifluoromethoxy group typically adopts a perpendicular orientation relative to an attached ring system, which can be used to control molecular conformation and influence binding to target proteins.[5]
Data Presentation: Comparative Properties of Key Substituents
To contextualize the advantages of the -OCF3 group, the following table compares its properties to other commonly used substituents in medicinal chemistry.
| Substituent | Hansch-Leo Lipophilicity Parameter (π) | Hammett Meta Constant (σm) | Hammett Para Constant (σp) |
| -H | 0.00 | 0.00 | 0.00 |
| -OCH₃ | -0.02 | 0.12 | -0.27 |
| -F | 0.14 | 0.34 | 0.06 |
| -Cl | 0.71 | 0.37 | 0.23 |
| -CF₃ | 0.88 | 0.43 | 0.54 |
| -OCF₃ | 1.04 | 0.38 | 0.35 |
Data synthesized from literature values.[1][5]
Section 2: The Strategic Value of (3R)-3-(Trifluoromethoxy)pyrrolidine
The integration of the -OCF3 group onto the chiral pyrrolidine scaffold at the 3-position creates a building block with a powerful convergence of desirable traits for drug design.
-
Stereochemical Control: The fixed (R)-stereochemistry provides a defined three-dimensional vector for substituents, which is crucial for achieving selective and high-affinity interactions with chiral biological targets like enzymes and receptors.
-
Blocked Metabolic Hotspot: The 3-position of a pyrrolidine ring can be susceptible to metabolic oxidation. The presence of the chemically robust -OCF3 group at this position effectively blocks this potential metabolic pathway, enhancing the overall stability of the molecule.
-
Fine-Tuned Basicity: The electron-withdrawing nature of the -OCF3 group lowers the pKa of the pyrrolidine nitrogen compared to an unsubstituted pyrrolidine. This reduced basicity can be advantageous in mitigating potential off-target effects, such as binding to the hERG potassium channel, and can fine-tune the strength of hydrogen bonds with the target protein.
-
Vector for Lipophilicity: The -OCF3 group provides a lipophilic handle that is spatially distinct from the polar secondary amine, allowing chemists to optimize permeability and solubility in a directed manner.
Visualization: The Advantages of (3R)-3-(Trifluoromethoxy)pyrrolidine
Caption: Key molecular features of (3R)-3-(Trifluoromethoxy)pyrrolidine and their resulting advantages in drug design.
Section 3: Synthetic Utility and Experimental Protocols
The secondary amine of (3R)-3-(Trifluoromethoxy)pyrrolidine serves as a versatile handle for a variety of essential synthetic transformations. The following protocols are provided as validated starting points for its incorporation into target molecules.
Experimental Protocol 1: N-Alkylation with an Alkyl Halide
This protocol describes a standard procedure for the direct alkylation of the pyrrolidine nitrogen, a fundamental step in building out molecular complexity.
Rationale: The choice of a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is crucial to deprotonate the secondary amine without promoting side reactions. Acetonitrile (MeCN) is an excellent polar aprotic solvent for this type of Sₙ2 reaction. The reaction is monitored by LC-MS to track the consumption of the starting material and the formation of the desired product, ensuring the reaction does not stall or over-react.
Visualization: N-Alkylation Workflow
Caption: General workflow for the N-alkylation of (3R)-3-(Trifluoromethoxy)pyrrolidine.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (3R)-3-(Trifluoromethoxy)pyrrolidine (1.0 eq.), the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Conditions: Seal the flask and stir the mixture at 60 °C.
-
Reaction Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) until the starting pyrrolidine is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Experimental Protocol 2: Amide Coupling (EDC/HOBt)
This protocol details the formation of an amide bond, a ubiquitous linkage in pharmaceuticals, by coupling the pyrrolidine with a carboxylic acid.
Rationale: The use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent activates the carboxylic acid for nucleophilic attack by the pyrrolidine. HOBt (Hydroxybenzotriazole) is included to suppress side reactions and minimize racemization, thereby ensuring the integrity of chiral centers. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl produced during the reaction.
Visualization: Amide Coupling Workflow
Caption: General workflow for the amide coupling of (3R)-3-(Trifluoromethoxy)pyrrolidine.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq.), EDC (1.2 eq.), HOBt (1.2 eq.), and triethylamine (2.5 eq.).
-
Solvent and Activation: Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M. Cool the flask to 0 °C in an ice bath and stir for 30 minutes to allow for the formation of the activated ester.
-
Nucleophile Addition: Add a solution of (3R)-3-(Trifluoromethoxy)pyrrolidine (1.1 eq.) in a small amount of DCM dropwise to the reaction mixture at 0 °C.
-
Reaction Conditions: Remove the ice bath and allow the reaction to warm to room temperature. Stir until the reaction is complete as determined by LC-MS (typically 4-16 hours).
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Conclusion
(3R)-3-(Trifluoromethoxy)pyrrolidine is more than just another building block; it is a strategically designed tool for the modern medicinal chemist. By combining the metabolic robustness and unique electronic properties of the trifluoromethoxy group with the stereochemical definition and synthetic versatility of the chiral pyrrolidine scaffold, it provides a direct solution to common drug design challenges. Its use can lead to compounds with improved pharmacokinetic profiles, enhanced target affinity, and reduced metabolic liabilities. As the demand for more sophisticated and effective therapeutics continues to grow, the integration of high-value building blocks like (3R)-3-(Trifluoromethoxy)pyrrolidine will be essential for accelerating the discovery and development of next-generation medicines.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Inno Pharmachem. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.[Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Bégué, J.-P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry, 129(10), 992-1011. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.[Link]
-
Li, H., et al. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(10), 839-844. [Link]
-
PubChem. (n.d.). [(3S)-3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(5-methylthiophen-2-yl)methanone. National Center for Biotechnology Information.[Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)pyrrolidine. National Center for Biotechnology Information.[Link]
-
Ibragimov, R. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 1158. [Link]
-
Johnson, C. P., et al. (2016). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Nature, 535, 322-325. [Link]
-
Iazzetti, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Catalysts, 11(8), 978. [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1). Cheméo.[Link]
-
Whitesell, J. K., & Allen, D. E. (1995). STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. Journal of the American Chemical Society, 117(23), 6213-6214. [Link]
-
Huang, W., et al. (2017). Asymmetric synthesis of trifluoromethyl-substituted 3,3′-pyrrolidinyl-dispirooxindoles through organocatalytic 1,3-dipolar cycloaddition reactions. Organic Chemistry Frontiers, 4, 472-482. [Link]
-
Wang, X., Xue, J., & Rong, Z.-Q. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. Journal of the American Chemical Society, 145(28), 15456-15464. [Link]
-
Michon, C., et al. (2020). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.[Link]
-
Salla, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(40), 35849-35860. [Link]
-
Matos, M. J., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 246. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis and Utility of (3R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride in Drug Discovery
Introduction: A Privileged Scaffold Enhanced by a Unique Functional Group
The pyrrolidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its three-dimensional structure and favorable physicochemical properties make it an ideal framework for developing novel therapeutics. In parallel, modern drug design increasingly leverages the power of fluorine chemistry to fine-tune molecular properties for enhanced efficacy and safety.[3] The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its unique ability to modulate lipophilicity, metabolic stability, and target binding affinity.[4][5][6]
This guide details the synthesis and application of (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride , a chiral building block that synergistically combines the structural advantages of the pyrrolidine core with the property-enhancing effects of the trifluoromethoxy group. This compound serves as a valuable starting material for researchers and drug development professionals aiming to introduce this key motif into their molecular designs, thereby optimizing pharmacokinetic and pharmacodynamic profiles.
Physicochemical and Spectroscopic Profile
A summary of the key properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₅H₉ClF₃NO |
| Molecular Weight | 189.58 g/mol |
| CAS Number | Not available for specific (3R)-enantiomer. Racemate is available. |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, DMSO |
| Predicted ¹H NMR | Signals corresponding to the pyrrolidine ring protons, with diastereotopic splitting expected for protons on C2 and C4. |
| Predicted ¹³C NMR | Resonances for the four unique pyrrolidine carbons and a characteristic quartet for the -OCF₃ carbon due to C-F coupling. |
| Predicted ¹⁹F NMR | A sharp singlet in the region of -58 to -60 ppm, characteristic of the -OCF₃ group. |
| Mass Spectrometry | Expected [M+H]⁺ (for free base) at m/z 156.06. |
Note: Spectroscopic values are predicted based on chemical structure and may vary slightly based on solvent and experimental conditions.
Protocol I: Synthesis of this compound
The following protocol outlines a representative, multi-step synthesis starting from a commercially available chiral precursor, N-Boc-(3R)-hydroxypyrrolidine. This pathway involves the key transformation of a hydroxyl group to a trifluoromethoxy group, followed by deprotection to yield the final hydrochloride salt.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Step 1: Trifluoromethoxylation of N-Boc-(3R)-hydroxypyrrolidine
This crucial step introduces the trifluoromethoxy group. The conversion of an alcohol to a trifluoromethyl ether is a challenging transformation that often requires specialized reagents. The described method is a representative copper-catalyzed reaction.
Materials and Reagents:
| Reagent | MW | Amount | Moles (mmol) |
| N-Boc-(3R)-hydroxypyrrolidine | 187.23 | 1.0 g | 5.34 |
| Trifluoromethyl Iodide (CF₃I) | 195.91 | Gas (excess) | - |
| Copper(I) Iodide (CuI) | 190.45 | 102 mg | 0.53 (10 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.48 g | 10.68 (2.0 eq) |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 20 mL | - |
Procedure:
-
To a dry, thick-walled pressure vessel equipped with a magnetic stir bar, add N-Boc-(3R)-hydroxypyrrolidine, Copper(I) Iodide, and Potassium Carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Cool the vessel to -78 °C (dry ice/acetone bath).
-
Carefully condense Trifluoromethyl Iodide (CF₃I) gas into the vessel. An excess is required; typically, the reaction is pressurized.
-
Causality Note: Anhydrous conditions are critical as water will react with the reagents and quench the reaction. The base (K₂CO₃) is necessary to deprotonate the alcohol, forming the nucleophilic alkoxide.
-
-
Seal the pressure vessel securely and allow it to warm to room temperature, then heat to 80-100 °C in a protected heating block behind a blast shield.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by carefully taking an aliquot.
-
After completion, cool the reaction to room temperature and cautiously vent any excess CF₃I in a well-ventilated fume hood.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-Boc-(3R)-3-(trifluoromethoxy)pyrrolidine.
Step 2: Boc Deprotection and Hydrochloride Salt Formation
This final step removes the tert-butoxycarbonyl (Boc) protecting group and simultaneously forms the stable hydrochloride salt.
Materials and Reagents:
| Reagent | Concentration | Amount |
| N-Boc-(3R)-3-(trifluoromethoxy)pyrrolidine | - | 1.0 g (from previous step) |
| 4M HCl in 1,4-Dioxane | 4 M | 10 mL (excess) |
| Methanol | - | 5 mL |
| Diethyl Ether | - | For precipitation |
Procedure:
-
Dissolve the purified N-Boc-(3R)-3-(trifluoromethoxy)pyrrolidine in methanol.
-
To the stirred solution at 0 °C (ice bath), add the 4M HCl in dioxane solution dropwise.
-
Causality Note: The strong acidic conditions cleave the acid-labile Boc group, releasing carbon dioxide and isobutylene. The hydrochloride salt forms in situ, which is typically a crystalline, stable solid that is easier to handle and store than the free base.
-
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether to the residue to induce precipitation/crystallization of the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Protocol II: Application in Amide Bond Formation
This compound is primarily used as a building block. A common application is its incorporation into a larger molecule via N-acylation to form an amide bond, a key linkage in many pharmaceutical agents.
Application Workflow Diagram
Caption: General workflow for amide coupling.
General Protocol for N-Acylation
Materials and Reagents:
| Reagent | Amount (Molar Eq.) | Purpose |
| (3R)-3-(Trifluoromethoxy)pyrrolidine HCl | 1.0 eq | Amine source |
| Carboxylic Acid (R-COOH) | 1.0 - 1.1 eq | Acylating agent |
| EDC (or HATU, HBTU) | 1.2 eq | Coupling agent |
| HOBt (or Oxyma) | 1.2 eq | Additive to suppress side reactions |
| DIPEA or Triethylamine | 2.5 - 3.0 eq | Organic base |
| Anhydrous DCM or DMF | - | Solvent |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid, coupling agents (EDC and HOBt), and anhydrous solvent (e.g., Dichloromethane - DCM).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound in a minimal amount of the same anhydrous solvent.
-
Add the organic base (DIPEA) to the pyrrolidine solution. This neutralizes the hydrochloride salt to liberate the free amine.
-
Causality Note: A base is essential for two reasons: first, to deprotonate the hydrochloride salt, and second, to neutralize the acidic byproducts formed during the coupling reaction. At least two equivalents are required.
-
-
Add the solution of the free pyrrolidine base to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or preparative HPLC to obtain the desired N-acylated pyrrolidine derivative.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Examples of drugs bearing trifluoromethoxy groups and their therapeutic applications.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroaryl
- Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Deriv
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reductive Amination of (3R)-3-(Trifluoromethoxy)pyrrolidine
This Application Note is designed for medicinal chemists and process development scientists requiring a robust protocol for coupling (3R)-3-(Trifluoromethoxy)pyrrolidine with carbonyl electrophiles.
The presence of the electron-withdrawing trifluoromethoxy group (
Executive Summary & Chemical Context
(3R)-3-(Trifluoromethoxy)pyrrolidine is a valuable chiral building block, often used to modulate lipophilicity (
Key Chemical Properties
| Property | Value / Characteristic | Impact on Protocol |
| Structure | Chiral Secondary Amine | Forms tertiary amines upon reaction. |
| Electronic Effect | Reduces nucleophilicity of the nitrogen. | |
| Basicity (Est. pKa) | ~8.7 (vs. ~11.3 for pyrrolidine) | Critical: Less prone to protonation in weak acid, but slower to attack sterically hindered ketones. |
| Solubility | High in DCM, DCE, THF | Compatible with standard non-polar organic solvents. |
Scientist’s Insight: The reduced basicity (pKa ~8.7) is a double-edged sword. While it minimizes the formation of non-reactive ammonium salts in acidic media, it decreases the rate of initial nucleophilic attack on the carbonyl. Therefore, Lewis acid activation (e.g.,
Reaction Strategy & Decision Matrix
Select the appropriate protocol based on your electrophile (Carbonyl) type.
Experimental Workflow Decision Tree
Detailed Protocols
Method A: Sodium Triacetoxyborohydride (STAB)
Best for: Aldehydes and unhindered cyclic ketones (e.g., cyclohexanone).
Mechanism:
Reagents:
-
Amine: (3R)-3-(Trifluoromethoxy)pyrrolidine (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]
-
Acid Catalyst: Acetic Acid (AcOH) (0 – 1.0 equiv)
Protocol:
-
Preparation: In a dry vial equipped with a stir bar, dissolve the Amine (1.0 equiv) in DCE (
concentration). -
Carbonyl Addition: Add the Aldehyde/Ketone (1.1 equiv).
-
Note: If using the amine hydrochloride salt, add 1.0 equiv of
to liberate the free base. -
Note: For ketones, add Acetic Acid (1.0 equiv) to catalyze iminium formation. For aldehydes, this is usually unnecessary.
-
-
Mixing: Stir at Room Temperature (RT) for 15–30 minutes to allow equilibrium formation of the hemiaminal/iminium species.
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT under nitrogen.
-
Time: Aldehydes: 1–4 hours. Ketones: 12–24 hours.
-
-
Quench: Quench by adding saturated aqueous
(equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , filter, and concentrate.
Method B: Titanium(IV) Isopropoxide Mediated
Best for: Sterically hindered ketones, electron-deficient ketones, or when Method A fails to reach full conversion.
Mechanism:
Reagents:
-
Amine: (3R)-3-(Trifluoromethoxy)pyrrolidine (1.0 equiv)
-
Carbonyl: Ketone (1.1 – 1.2 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (
) (neat, 1.2 – 1.5 equiv) -
Reductant: Sodium Borohydride (
) (1.5 equiv) or -
Solvent: Methanol (MeOH) or Ethanol (EtOH) (for the reduction step)
Protocol:
-
Imine Formation (Neat/Concentrated): In a dry vial, mix the Amine (1.0 equiv) and Ketone (1.1 equiv).
-
Titanium Addition: Add
(1.25 equiv) dropwise.-
Note: The mixture may become viscous. If stirring is difficult, add a minimal amount of dry THF.
-
-
Incubation: Stir the mixture under nitrogen at RT for 4–12 hours.
-
Checkpoint: Monitor by LCMS. You should see the mass of the imine/iminium ion (
).
-
-
Dilution: Dilute the reaction mixture with anhydrous Methanol (
). -
Reduction: Cool to
. Carefully add (1.5 equiv) portion-wise. (Caution: Exothermic, gas evolution). -
Completion: Allow to warm to RT and stir for 2 hours.
-
Quench (Critical Step): Add
or water ( per mmol). A thick white precipitate ( ) will form. -
Filtration: Filter the suspension through a pad of Celite to remove titanium salts. Wash the pad with EtOAc or DCM.
-
Workup: Concentrate the filtrate to remove MeOH, redissolve in EtOAc, wash with brine, dry, and concentrate.
Mechanistic Pathway
Understanding the pathway helps in troubleshooting. The rate-determining step for hindered ketones is often the initial attack (Step 1) or the dehydration (Step 2).
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Ketone remaining) | Equilibrium favors ketone; Amine is too weakly nucleophilic. | Switch to Method B ( |
| Alcohol Byproduct (Reduced Ketone) | Reductant is reducing the ketone before imine forms. | Ensure you stir amine + ketone + acid before adding STAB. If using |
| Emulsion during Workup | Titanium salts or amphiphilic product. | For Method B: Use the Celite filtration step strictly. For Method A: Add a small amount of MeOH to the organic layer to break emulsions. |
| Product is "missing" in organic layer | Product might be protonated and stuck in aqueous phase. | The product is a tertiary amine. Ensure aqueous layer pH > 10 during extraction. |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[3] Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.[4] Link
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2527-2532. Link
Sources
nucleophilic substitution strategies with (3R)-3-(Trifluoromethoxy)pyrrolidine
Application Note: Nucleophilic Substitution Strategies with (3R)-3-(Trifluoromethoxy)pyrrolidine
Abstract & Strategic Importance
(3R)-3-(Trifluoromethoxy)pyrrolidine (CAS: 1203796-06-6) has emerged as a high-value scaffold in medicinal chemistry. The trifluoromethoxy (
However, the incorporation of this scaffold presents specific synthetic challenges.[1][2] The electron-withdrawing nature of the
Reactivity Profile & Mechanistic Insight
Understanding the electronic environment is the prerequisite for successful substitution.
-
Basicity Shift: Unsubstituted pyrrolidine has a
(conjugate acid) of 11.3. The group at C3 lowers this value, estimated to be in the range of 9.0 – 9.5 . -
Nucleophilicity: The nitrogen is less nucleophilic. Reactions that proceed instantly with pyrrolidine at room temperature may require heating (60–100 °C) or stronger activation for the (3R)-3-(Trifluoromethoxy) derivative.
-
Stereochemical Integrity: The C3 chiral center is generally robust. However, extremely basic conditions (
or organolithiums) combined with high heat could theoretically risk elimination (HF elimination) or racemization, though this is rare compared to 3-fluoropyrrolidine.
Decision Matrix: Choosing the Right Strategy
Figure 1: Strategic decision tree for selecting the substitution pathway.
Protocol 1: Nucleophilic Aromatic Substitution ( )
This is the "workhorse" reaction for attaching the pyrrolidine core to heteroaromatic scaffolds (e.g., chloropyrimidines, fluoronitrobenzenes) common in kinase inhibitors.
Challenge: The reduced nucleophilicity requires polar aprotic solvents to "naked" the nucleophile and elevated temperatures.
Materials
-
(3R)-3-(Trifluoromethoxy)pyrrolidine HCl: 1.0 equiv.
-
Electrophile (e.g., 4-chloropyrimidine): 1.1 equiv.
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv) OR (3.0 equiv).-
Note: DIPEA is preferred for homogeneous reactions;
is superior if the electrophile is sensitive to organic bases.
-
-
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).
-
Why: These high-dielectric solvents stabilize the charged Meisenheimer transition state.
-
Step-by-Step Procedure
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the electrophile (1.1 equiv) in DMSO (concentration ~0.2 M).
-
Free Basing (In-situ): Add (3R)-3-(Trifluoromethoxy)pyrrolidine HCl (1.0 equiv). Immediately add DIPEA (3.0 equiv).
-
Observation: If using the HCl salt, the solution may warm slightly upon base addition. Ensure the salt is fully dissolved/suspended before heating.
-
-
Reaction: Heat the mixture to 80–100 °C .
-
Monitoring: Monitor by LC-MS every 2 hours.
-
Expectation: Due to the
group, reaction times may extend to 4–12 hours, whereas unsubstituted pyrrolidine might finish in 1 hour.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMSO) and 1x with brine.
-
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (usually Hexanes/EtOAc or DCM/MeOH gradients).
Protocol 2: Aliphatic Nucleophilic Substitution ( )
Used for attaching alkyl chains or benzyl groups.
Challenge: Preventing over-alkylation (quaternization) and controlling regioselectivity if the electrophile has multiple leaving groups.
Materials
-
(3R)-3-(Trifluoromethoxy)pyrrolidine HCl: 1.0 equiv.
-
Alkyl Halide (e.g., Benzyl bromide): 1.0 – 1.1 equiv.
-
Base: Cesium Carbonate (
) (2.5 equiv).-
Why: The "Cesium Effect" improves solubility in organic solvents and promotes
via a looser ion pair compared to potassium.
-
-
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Procedure
-
Suspension: Suspend (3R)-3-(Trifluoromethoxy)pyrrolidine HCl (1.0 equiv) and
(2.5 equiv) in anhydrous Acetonitrile (0.1 M). Stir for 15 minutes at Room Temperature (RT) to ensure free-basing. -
Addition: Add the Alkyl Halide (1.0 equiv) dropwise.
-
Critical: Do not add excess alkyl halide initially. The secondary amine product is still nucleophilic and can react again to form the quaternary ammonium salt.
-
-
Reaction: Stir at RT to 60 °C .
-
Optimization: Start at RT. Only heat if conversion is <10% after 2 hours. The
group reduces nucleophilicity, so mild heating is often necessary for bulky alkyl halides.
-
-
Quench & Workup:
-
Filter off the solid inorganic salts.
-
Concentrate the filtrate.
-
Partition between DCM and saturated
.
-
-
Analysis: Check optical rotation or Chiral HPLC to confirm the (3R) stereocenter remains unchanged (though
conditions rarely affect C3).
Experimental Workflow & Quality Control
The following diagram illustrates the critical checkpoints for the
Figure 2: Optimized workflow for SNAr synthesis with QC checkpoints.
Data Summary: Expected Analytical Shifts
| Analytical Method | Parameter | Unsubstituted Pyrrolidine | (3R)-3-(Trifluoromethoxy) | Note |
| 1H NMR | Downfield shift due to EWG | |||
| 19F NMR | Chemical Shift | N/A | Distinct singlet (or multiplet) | |
| Basicity | ~11.3 | ~9.5 (Est.) | Requires stronger bases/heat |
Troubleshooting & Optimization
-
Low Conversion in
:-
Cause: The electrophile is not sufficiently activated.
-
Solution: Switch solvent to NMP and increase temperature to 120 °C. If still failing, switch to Buchwald-Hartwig amination (Pd(OAc)2, BINAP, NaOtBu).
-
-
Formation of Quaternary Salt in
:-
Cause: Excess alkylating agent.
-
Solution: Use slight deficiency of alkyl halide (0.95 equiv) or use a syringe pump for slow addition.
-
-
Loss of
Group:-
Cause: Extremely harsh basic conditions (e.g., t-BuLi) can cause elimination.
-
Solution: Stick to carbonate or amine bases (
, , DIPEA).
-
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
procedure for free-basing (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride
Application Note: Strategic Protocol for the Liberation of (3R)-3-(Trifluoromethoxy)pyrrolidine from its Hydrochloride Salt
Executive Summary & Chemical Context
(3R)-3-(Trifluoromethoxy)pyrrolidine is a high-value chiral intermediate used frequently in the synthesis of bioactive pharmaceutical ingredients. The trifluoromethoxy group (–OCF₃) acts as a bioisostere for chlorine or methyl groups, enhancing metabolic stability and lipophilicity while altering the electronic properties of the pyrrolidine ring.
Commercially supplied as the hydrochloride salt (HCl) for stability, the compound must often be converted to its free base form for nucleophilic substitutions, Buchwald-Hartwig couplings, or amide bond formations.
Critical Challenge: The free base is a low-molecular-weight secondary amine. It poses two specific risks during processing:
-
High Volatility: Improper concentration (high vacuum/heat) results in significant yield loss.
-
Carbamate Formation: Rapid reaction with atmospheric CO₂ forms solid carbamates, compromising purity.
This guide provides a validated, low-loss protocol to mitigate these risks.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data | Notes |
| Compound Name | (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride | |
| CAS Number | 1246466-85-2 | |
| MW (Salt) | 191.58 g/mol | Stable solid. |
| MW (Free Base) | 155.12 g/mol | Volatile Oil. |
| pKa (Conjugate Acid) | ~8.7 - 9.0 (Predicted) | Lower than pyrrolidine (11.3) due to electron-withdrawing –OCF₃. |
| Solubility (Salt) | Water, Methanol, DMSO | Insoluble in Ether/Hexanes. |
| Solubility (Base) | DCM, Ether, EtOAc, THF | Miscible with most organic solvents. |
Strategic Considerations (The "Why" Behind the Protocol)
The pH Control Strategy
To quantitatively extract the amine, the aqueous phase pH must exceed the compound's pKa by at least 2 units.[1]
-
Target pH: >11.0.
-
Reagent Selection: While Sodium Bicarbonate (NaHCO₃, pH ~8.5) is gentle, it may not fully deprotonate this specific amine (pKa ~9). Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) are required for quantitative recovery.
Volatility Management
The free base has a significant vapor pressure.
-
Evaporation Rule: Never use high vacuum (< 20 mbar) for extended periods.
-
Solvent Choice: Use a low-boiling extraction solvent (DCM or Diethyl Ether) to facilitate removal without excessive heating.
Detailed Protocol A: Biphasic Extraction (Standard Scale)
Scale: 100 mg to 10 g Yield Target: >95%
Reagents & Equipment
-
Solvent: Dichloromethane (DCM) or Diethyl Ether (Et₂O).
-
Base: 2M NaOH or Saturated K₂CO₃ solution.
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Separatory funnel, Rotary Evaporator (with pressure control).
Step-by-Step Procedure
-
Dissolution:
-
Dissolve the HCl salt in minimal distilled water (approx. 5 mL per gram of salt).
-
Note: The solution will be acidic (pH ~2-3).
-
-
Basification (Exothermic):
-
Place the aqueous solution in an ice bath (0°C).
-
Slowly add 2M NaOH or Saturated K₂CO₃ dropwise with stirring.
-
Checkpoint: Measure pH. Continue until pH reaches 12-13. The solution may become cloudy as the free base oils out.
-
-
Extraction:
-
Transfer to a separatory funnel.
-
Extract with DCM (3 x volume of aqueous phase). Repeat extraction 3 times.
-
Mechanistic Insight: Multiple extractions are more efficient than one large volume extraction (Partition Coefficient principle).
-
-
Drying:
-
Combine organic layers.
-
Wash once with Brine (saturated NaCl) to remove trapped water.
-
Dry over Anhydrous Na₂SO₄ for 10-15 minutes.
-
Filter off the solid desiccant.
-
-
Concentration (CRITICAL STEP):
-
Set Rotary Evaporator bath to 25°C (Room Temp) .
-
Set vacuum to mild pressure (e.g., 300-400 mbar) initially to remove bulk solvent.
-
Stop evaporation immediately when the solvent volume is low.
-
Alternative: If the product is very volatile, do not evaporate to dryness. Determine the concentration by NMR (using an internal standard) and use the solution directly in the next step.
-
-
Storage:
-
Flush the flask with Argon/Nitrogen immediately.
-
Store at -20°C if not using immediately.
-
Detailed Protocol B: Solid-Supported Neutralization (Small Scale)
Scale: < 100 mg Advantage: Eliminates aqueous workup and emulsion risks.
Workflow
-
Suspension: Suspend the HCl salt in anhydrous DCM or Methanol.
-
Scavenging: Add 3-4 equivalents of Polymer-Supported Carbonate (PS-CO₃) resin.
-
Agitation: Shake gently at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a fritted syringe or cotton plug to remove the resin.
-
Usage: The filtrate contains the free amine. Use directly to avoid volatility losses.
Process Visualization
The following diagram illustrates the critical decision points and workflow for Protocol A.
Caption: Figure 1. Biphasic extraction workflow with critical control points for pH adjustment and volatility management.
Quality Control & Troubleshooting
| Issue | Diagnosis | Solution |
| Low Yield | Product lost during evaporation. | Do not evaporate to dryness.[2] Use a solution of known concentration. |
| Solid Formation | Carbamate formation (reaction with Air). | Flush with Argon immediately. Repurify by dissolving in DCM and washing with basic water. |
| Residual Salt | Incomplete extraction. | Ensure aqueous pH was >12. Increase extraction solvent volume. |
| Emulsion | Phase separation failure. | Add brine to the aqueous layer to increase ionic strength. |
Validation Method (NMR):
-
Dissolve a sample in CDCl₃.
-
Check: Disappearance of the broad ammonium salt protons (usually > 8 ppm).
-
Check: Appearance of the free amine proton (usually a broad singlet around 1.5 - 2.5 ppm, concentration dependent).
-
Check: Integration of the pyrrolidine ring protons to ensure no solvent trapping.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3] (Standard reference for amine handling).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2759162, (3R)-3-Fluoropyrrolidine hydrochloride (Structural Analog Data). Retrieved from [Link]
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. (Source for pKa prediction logic). Retrieved from [Link]
Sources
Mastering Reactions with (3R)-3-(Trifluoromethoxy)pyrrolidine HCl: A Guide to Solvent Selection and Protocol Optimization
For Researchers, Scientists, and Drug Development Professionals
(3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride is a valuable chiral building block in medicinal chemistry, prized for the introduction of the metabolically robust and lipophilic trifluoromethoxy group. The successful incorporation of this moiety into target molecules hinges on the judicious selection of reaction solvents and the optimization of protocols. This guide provides an in-depth analysis of solvent effects and detailed methodologies for two key transformations: N-alkylation and amide coupling, empowering researchers to harness the full potential of this versatile reagent.
Core Principles of Solvent Selection
The choice of solvent is paramount in reactions involving (3R)-3-(Trifluoromethoxy)pyrrolidine HCl. The solvent system must address three primary challenges: the dissolution of the hydrochloride salt, the liberation of the free amine, and the facilitation of the desired chemical transformation while ensuring the stability of the trifluoromethoxy group.
Physicochemical Properties of (3R)-3-(Trifluoromethoxy)pyrrolidine
The trifluoromethoxy group significantly influences the properties of the pyrrolidine ring. It is a potent electron-withdrawing group, which is expected to lower the basicity of the pyrrolidine nitrogen compared to its non-fluorinated counterpart. The predicted pKa of the conjugate acid of 3-(trifluoromethoxy)pyrrolidine is approximately 8.70. This is lower than that of unsubstituted pyrrolidine (pKa of conjugate acid ~11.3), a critical consideration for selecting an appropriate base for deprotonation.
The trifluoromethoxy group also imparts high lipophilicity, which can enhance the solubility of the free base in organic solvents.[1][2] However, the starting material is a hydrochloride salt, which necessitates polar solvents or biphasic systems for initial dissolution.
Table 1: Key Physicochemical Properties
| Property | Value/Characteristic | Implication for Solvent Selection |
| Molecular Weight | 191.59 g/mol (HCl salt) | Standard for stoichiometric calculations. |
| Physical Form | Solid (HCl salt) | Requires a solvent capable of dissolving the salt. |
| Predicted pKa | ~8.70 (of conjugate acid) | A base with a pKa of its conjugate acid > 9 is required for efficient deprotonation. |
| Trifluoromethoxy Group | Highly lipophilic, electron-withdrawing, metabolically stable.[1][2][3] | Influences solubility of the free base and reactivity of the amine. Its stability under reaction conditions must be considered. |
The Crucial Role of the Solvent in Deprotonation
Before participating in nucleophilic reactions, the hydrochloride salt must be neutralized to generate the free (3R)-3-(trifluoromethoxy)pyrrolidine. This is typically achieved by the addition of a suitable base. The solvent plays a critical role in this step.
-
Aprotic Solvents: Solvents like dichloromethane (DCM), acetonitrile (ACN), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are often preferred. They are generally poor solvators of the chloride anion, which can drive the deprotonation equilibrium forward.
-
Protic Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) can solvate both the ammonium salt and the free amine, potentially slowing down the reaction. However, they can be used, especially in reductive amination protocols.
The choice of base is intrinsically linked to the solvent. Organic bases such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 1,8-diazabicycloundec-7-ene (DBU) are commonly employed. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often in conjunction with a phase-transfer catalyst in less polar solvents.
Caption: Workflow for the in situ generation of the free amine.
Application Protocol: N-Alkylation
N-alkylation of (3R)-3-(trifluoromethoxy)pyrrolidine is a common method for introducing this valuable scaffold. The choice of solvent depends on the nature of the alkylating agent and the reaction conditions.
Mechanistic Considerations and Solvent Effects
The N-alkylation of a secondary amine like (3R)-3-(trifluoromethoxy)pyrrolidine with an alkyl halide proceeds via an Sₙ2 mechanism. The nucleophilicity of the amine is a key factor. While the electron-withdrawing trifluoromethoxy group reduces the basicity of the nitrogen, the amine remains sufficiently nucleophilic for many alkylation reactions.
-
Polar Aprotic Solvents (Recommended): Acetonitrile (ACN) and N,N-dimethylformamide (DMF) are excellent choices for N-alkylation. They effectively dissolve the reactants and facilitate the Sₙ2 reaction by solvating the cation of the transition state more than the nucleophile.
-
Less Polar Aprotic Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) can also be used, particularly with more reactive alkylating agents like benzyl or allyl halides.
-
Protic Solvents (Use with Caution): Alcohols can solvate the amine through hydrogen bonding, which can decrease its nucleophilicity. However, they can be used as both solvent and alkylating agent in certain catalyzed reactions.
Detailed Experimental Protocol: N-Benzylation
This protocol describes a representative N-alkylation using benzyl bromide.
Materials:
-
(3R)-3-(Trifluoromethoxy)pyrrolidine HCl
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of (3R)-3-(trifluoromethoxy)pyrrolidine HCl (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in anhydrous ACN, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-(3R)-3-(trifluoromethoxy)pyrrolidine.
Table 2: Troubleshooting N-Alkylation Reactions
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Incomplete deprotonation. | Use a stronger base (e.g., DBU) or a more polar solvent (e.g., DMF). |
| Low reactivity of alkylating agent. | Increase reaction temperature or use a more reactive halide (e.g., iodide instead of bromide). | |
| Di-alkylation (if applicable) | N/A for secondary amines. | N/A |
| Degradation of Product | Instability of the trifluoromethoxy group. | Although generally stable, avoid strongly basic conditions at high temperatures. |
Application Protocol: Amide Coupling
Amide bond formation is another critical transformation for incorporating (3R)-3-(trifluoromethoxy)pyrrolidine into drug candidates. The choice of solvent is crucial for the efficiency of the coupling reagents and the solubility of all components.
Mechanistic Considerations and Solvent Effects
Amide coupling reactions typically involve the activation of a carboxylic acid with a coupling reagent, followed by nucleophilic attack by the amine.
-
Polar Aprotic Solvents (Recommended): DMF and DCM are the most common solvents for amide coupling.[4] They provide good solubility for the starting materials, coupling reagents, and activated intermediates.
-
Acetonitrile (ACN): Can also be an effective solvent, particularly with uronium-based coupling reagents like HATU.
-
Tetrahydrofuran (THF): A viable alternative, though its lower polarity may sometimes lead to solubility issues.
The presence of a non-nucleophilic base, such as DIPEA or TEA, is essential to neutralize the HCl salt and scavenge the acid produced during the reaction.
Caption: General workflow for amide coupling reactions.
Detailed Experimental Protocol: HATU-Mediated Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.
Materials:
-
Carboxylic acid
-
(3R)-3-(Trifluoromethoxy)pyrrolidine HCl
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
5% Lithium chloride (LiCl) aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of (3R)-3-(trifluoromethoxy)pyrrolidine HCl (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with 5% aqueous LiCl solution (to remove residual DMF), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Table 3: Comparison of Common Solvents for Amide Coupling
| Solvent | Dielectric Constant | Properties | Advantages | Disadvantages |
| DMF | 36.7 | Polar aprotic | Excellent solvating power for a wide range of substrates and reagents. | High boiling point can make removal difficult; potential for side reactions at high temperatures. |
| DCM | 8.9 | Nonpolar aprotic | Good solubility for many organic compounds; volatile and easy to remove. | Lower polarity may not be suitable for all substrates; environmental and health concerns. |
| ACN | 37.5 | Polar aprotic | High polarity; good for many coupling reagents. | Can be less effective at dissolving some starting materials compared to DMF. |
| THF | 7.5 | Nonpolar aprotic | Good general-purpose solvent. | Lower polarity can lead to solubility issues; can form peroxides. |
Conclusion
The successful application of (3R)-3-(trifluoromethoxy)pyrrolidine HCl in organic synthesis is critically dependent on a rational approach to solvent selection. For N-alkylation reactions, polar aprotic solvents like acetonitrile and DMF are generally preferred to facilitate the Sₙ2 reaction. In amide coupling, DMF and DCM remain the workhorse solvents due to their excellent solvating properties for a broad range of reactants and coupling agents. The protocols and troubleshooting guides provided herein offer a robust starting point for researchers to optimize their specific synthetic transformations, enabling the efficient incorporation of this valuable fluorinated building block into novel molecules for drug discovery and development.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
- Laurence, C., & Gal, J. F. (2010).
- Guan, L., et al. (2011). N-Alkylation of Amines with Alcohols and Carboxylic Acids Catalyzed by a Simple Iron Catalyst. Journal of the American Chemical Society, 133(43), 17559-17562.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
ChemAxon. (2023). Calculated pKa data. [Link]
-
PubChem. 3-(trifluoromethoxy)pyrrolidine. National Center for Biotechnology Information. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. PubMed. [Link]
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]
Sources
Buchwald-Hartwig amination using chiral trifluoromethoxy pyrrolidines
Executive Summary
The incorporation of the trifluoromethoxy (–OCF
However, coupling chiral 3-(trifluoromethoxy)pyrrolidines via Buchwald-Hartwig amination presents distinct challenges:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the –OCF
group ( ) lowers the basicity and nucleophilicity of the pyrrolidine nitrogen, slowing the transmetalation or amine coordination step. -
Enantiomeric Integrity: While the chiral center at C3 is generally stable, the use of strong bases at high temperatures poses a risk of racemization or elimination.
-
Salt Management: These amines are typically supplied as hygroscopic HCl salts, requiring careful in situ neutralization to prevent catalyst poisoning.
This guide details a robust, field-proven protocol using RuPhos Pd G4 precatalysts to achieve high yields (>85%) and enantiomeric excess (>98% ee).
Strategic Analysis & Mechanistic Grounding
Ligand Selection: Why RuPhos?
For secondary amines, particularly those with electron-withdrawing groups (EWG), RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is the ligand of choice.
-
Electronic Effect: The electron-rich dicyclohexylphosphino group facilitates the oxidative addition of aryl halides.
-
Steric Effect: The bulky biaryl backbone promotes the reductive elimination step, which is often the rate-determining step for electron-deficient amines.
-
Precatalyst Strategy: We utilize RuPhos Pd G4 (Generation 4).[1] Unlike traditional Pd
(dba) + Ligand mixtures, G4 precatalysts ensure a precise 1:1 Pd:L ratio and rapid generation of the active monoligated Pd(0) species at low temperatures, minimizing induction periods where side reactions occur.
Base Selection: The pKa Balance
-
Standard: NaOtBu (Sodium tert-butoxide).[2] Strong enough to deprotonate the amine-Pd complex but bulky enough to minimize nucleophilic attack on the –OCF
group. -
Sensitive Substrates: If the aryl halide contains base-sensitive esters or nitriles, switch to Cs
CO in 1,4-dioxane or t-Amyl alcohol, though this may require longer reaction times.
Experimental Protocol
Materials
-
Amine: (S)-3-(trifluoromethoxy)pyrrolidine HCl (1.2 equiv)
-
Aryl Halide: Aryl bromide or chloride (1.0 equiv)
-
Catalyst: RuPhos Pd G4 (1–3 mol%)
-
Base: NaOtBu (2.5 equiv - accounts for HCl neutralization)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure
Step 1: Free-Basing (Critical)
-
Rationale: Direct addition of HCl salts to Pd catalysts can inhibit the reaction due to the high local concentration of chloride ions and acidity.
-
Action: In a reaction vial, add the amine HCl salt and 1.2 equivalents of NaOtBu. Add half the total volume of solvent. Stir at room temperature for 10 minutes.
-
Observation: The solution should become cloudy (NaCl precipitation).
Step 2: Catalyst & Substrate Addition
-
Add the remaining Base (1.3 equiv).
-
Add the RuPhos Pd G4 precatalyst (1–3 mol%).
-
Add the remaining solvent to reach 0.2 M concentration relative to the aryl halide.
Step 3: Reaction
-
Seal the vial with a PTFE-lined cap.
-
Purge with inert gas (N
or Ar) for 2 minutes (sparging) or use a glovebox. -
Heat to 85°C for 4–12 hours.
-
Note: Do not exceed 100°C initially. The –OCF
group is thermally stable, but higher temperatures increase the risk of defluorination or base-mediated elimination.
-
Step 4: Workup
-
Cool to room temperature.
-
Dilute with EtOAc and filter through a pad of Celite to remove Pd black and inorganic salts.
-
Concentrate and purify via flash chromatography.
Visualization: Workflow & Decision Logic
Figure 1: Reaction Workflow
This diagram outlines the critical sequencing required to handle the amine salt correctly.[4]
Caption: Operational workflow emphasizing the pre-neutralization of the amine salt to prevent catalyst deactivation.
Figure 2: Troubleshooting Decision Matrix
Use this logic to optimize yields if the standard protocol underperforms.
Caption: Logic tree for addressing common failure modes specific to fluorinated chiral amines.
Quality Control & Self-Validation
To ensure the protocol is working correctly, perform these checks:
| Check Type | Method | Acceptance Criteria |
| Reaction Progress | UPLC-MS | >95% consumption of Aryl Halide. |
| Fluorine Integrity | Singlet at approx. -57 ppm. Disappearance of this signal or appearance of fluoride ion (-120 ppm) indicates decomposition. | |
| Chiral Integrity | CSP-HPLC | Compare with racemic standard. Maintain >98% ee. |
| Scavenging | ICP-MS | Pd content < 20 ppm in final API intermediate. |
Expert Tip: The –OCF
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Leroux, F., et al. (2005). Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Substituent. Chemical Reviews, 105(3), 827–856. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthetic Outcomes with (3R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride
Welcome to the technical support center for (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable chiral building block into their synthetic workflows. My aim is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reaction yields. We will explore common challenges and their solutions in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction: The Strategic Advantage of the -OCF₃ Moiety on a Chiral Pyrrolidine Scaffold
This compound is a specialized building block that combines two high-value structural features: the privileged pyrrolidine scaffold and the unique trifluoromethoxy (-OCF₃) group. Pyrrolidine rings are ubiquitous in pharmaceuticals and natural products, often imparting favorable pharmacokinetic properties.[1][2][3][4][5] The trifluoromethoxy group is increasingly utilized in drug design as a bioisostere for other functionalities. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[6][7][8]
However, as with any specialized reagent, its successful application requires a nuanced understanding of its properties. The presence of the hydrochloride salt and the electronic effects of the -OCF₃ group can present challenges that, if not properly addressed, may lead to diminished reaction yields. This guide will help you navigate these challenges.
Troubleshooting Guide: From Low Yields to Optimized Reactions
This section addresses specific experimental issues in a direct Q&A format. The solutions provided are based on fundamental principles of organic chemistry and are designed to be a starting point for your optimization efforts.
Q1: I am seeing very low or no conversion of my starting material. What are the likely causes and how can I fix it?
A1: This is one of the most common issues and typically points to one of two root causes: insufficient nucleophilicity of the pyrrolidine nitrogen or suboptimal reaction conditions.
-
Cause A: The Hydrochloride Salt is Inhibiting the Reaction. this compound is an ammonium salt. The nitrogen atom is protonated, rendering it non-nucleophilic and incapable of participating in reactions like nucleophilic substitutions, reductive aminations, or coupling reactions.
Solution: In-Situ Free-Basing. You must add a base to the reaction mixture to deprotonate the pyrrolidinium ion and generate the free, nucleophilic secondary amine. The choice of base is critical and depends on your reaction's sensitivity to base strength and the nature of your electrophile.
| Base Type | Examples | When to Use | Considerations |
| Organic Amine Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | General purpose, good for reactions sensitive to strong bases. | The resulting ammonium salt (e.g., Et₃N·HCl) is soluble and remains in the reaction mixture. |
| Inorganic Carbonate Bases | K₂CO₃, Cs₂CO₃ | Ideal for reactions that can tolerate solid-liquid heterogeneity. Good for Pd-catalyzed couplings. | Often requires a polar aprotic solvent like DMF or acetonitrile for sufficient solubility/reactivity. |
| Stronger Bases | NaH, KHMDS | Use with caution. Necessary only if a very weak acid is being deprotonated in the process. | Can cause side reactions with sensitive functional groups on your substrate or product. |
-
Cause B: Steric Hindrance and Electronic Deactivation. The trifluoromethoxy group is sterically demanding and strongly electron-withdrawing. This can reduce the nucleophilicity of the pyrrolidine nitrogen compared to an unsubstituted pyrrolidine.
Solution: Optimize Reaction Conditions.
-
Increase Temperature: If the reaction is sluggish at room temperature, carefully increasing the temperature in increments (e.g., to 40 °C, 60 °C, 80 °C) can provide the necessary activation energy. Monitor for product degradation.
-
Increase Reaction Time: Some reactions simply require longer times to reach completion. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).
-
Solvent Choice: The choice of solvent can dramatically impact reaction rates. For nucleophilic substitutions, polar aprotic solvents like DMF, DMSO, or NMP are often superior as they can stabilize charged intermediates.
-
Q2: My reaction is messy, with multiple side products. How can I improve the selectivity and yield?
A2: The formation of side products often arises from the reactivity of the free-based amine with itself or the solvent, or from over-reactivity due to an inappropriate choice of base or temperature.
-
Cause A: Inappropriate Base Strength. Using a base that is too strong can deprotonate other acidic protons in your starting materials, leading to undesired side reactions.
Solution: Base Screening. Start with a mild organic base like DIPEA. If the reaction does not proceed, move to a moderately stronger inorganic base like K₂CO₃ before considering strong bases. The goal is to use the mildest base necessary to achieve efficient free-basing.
-
Cause B: Thermal Degradation. Elevated temperatures, while sometimes necessary for conversion, can also lead to the decomposition of starting materials or products, especially if they are thermally sensitive.
Solution: Catalyst or Additive Use. Instead of relying solely on thermal energy, consider if a catalyst can promote the reaction under milder conditions. For example, in nucleophilic aromatic substitution (SₙAr) reactions, a phase-transfer catalyst can improve reaction rates at lower temperatures.
Below is a workflow diagram to guide your troubleshooting process for low conversion or selectivity issues.
Sources
- 1. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing racemization of (3R)-3-(Trifluoromethoxy)pyrrolidine during synthesis
Introduction
The (3R)-3-(trifluoromethoxy)pyrrolidine scaffold is a high-value building block in medicinal chemistry, prized for the unique physicochemical properties of the trifluoromethoxy group (Hansch
However, synthesizing this chiral ether without eroding enantiomeric excess (ee%) is notoriously difficult. The core challenge lies in the installation of the -OCF
This guide troubleshoots the specific failure modes of these pathways, focusing on preserving the integrity of the C3 chiral center.
Module 1: The Xanthate Protocol (Retention Strategy)
Context: You are converting (3R)-N-Boc-3-hydroxypyrrolidine to the product via a xanthate intermediate, using a halonium oxidant (e.g., DBH or NBS) and HF-Pyridine.
Target Stereochemistry: Retention (3R
Critical Failure Mode: The Carbocation Leak
The standard Hiyama reaction relies on an intimate ion-pair mechanism where the fluoride displaces the sulfur leaving group from the same face (retention). However, if the carbocation intermediate becomes too stable (a "loose" ion pair), it planarizes, leading to racemization or competitive inversion.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low ee% (Racemic Product) | Carbocation Stabilization: The N-protecting group is insufficiently electron-withdrawing, or the solvent is too polar, allowing the carbocation to dissociate from the counter-ion. | 1. Switch Protecting Group: Ensure you are using N-Boc or N-Cbz . Avoid N-Benzyl (Bn) or N-Alkyl groups, as the lone pair on nitrogen will stabilize the C3 cation via anchimeric assistance, guaranteeing racemization.2. Solvent Switch: Use DCM (Dichloromethane) instead of ethers or acetonitrile. Non-polar solvents tighten the ion pair. |
| Low Yield / Elimination | Thermal Elimination: The reaction exotherm triggered HF-mediated elimination to the enamine/olefin. | Cryogenic Control: The oxidant addition must occur at -78°C . Only allow warming to 0°C after the oxidant is fully consumed. |
| Formation of C3-Fluoride | HF Concentration: Low HF concentration favors the formation of the alkyl fluoride (R-F) over the trifluoromethyl ether (R-OCF | Maintain Stoichiometry: Ensure a large excess of HF-Pyridine (typically >50 equivalents relative to substrate). The mechanism bifurcates based on fluoride availability. |
Visualizing the Mechanism
Figure 1: The bifurcation between retention and racemization in the oxidative fluorination of xanthates. Maintaining the "Intimate Ion Pair" is critical for stereochemical integrity.
Module 2: The Silver Nucleophile Protocol (Inversion Strategy)
Context: You are displacing a leaving group (Tosylate, Mesylate, or Nosylate) on (3S)-N-Boc-3-hydroxypyrrolidine using a silver trifluoromethoxide source (AgOCF
Critical Failure Mode: The S 1 Trap
This reaction must proceed via a pure S
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Reaction / Low Conversion | Poor Nucleophilicity: AgOCF | Ligand Acceleration: Do not use "naked" AgOCF |
| Racemization | S | 1. Harder LG: Switch from Tosylate (OTs) to Mesylate (OMs) . Avoid Triflates (OTf) on secondary carbons as they are too reactive and promote S |
| Elimination (Olefin) | Basicity: The OCF | Temperature & Sterics: Run the reaction at room temperature (25°C). Do not heat above 60°C. Ensure the N-protecting group (Boc) provides enough steric bulk to discourage proton abstraction. |
Decision Tree: Selecting the Right Precursor
Figure 2: Strategic selection of synthetic route based on starting material chirality to ensure the correct (3R) outcome.
Module 3: Post-Synthesis Handling & Storage
Once the O-CF
FAQ: Stability & Deprotection
Q: Can I use HCl/Dioxane to remove the Boc group?
A: Yes, but with caution. While the -OCF
-
Protocol: Use 4M HCl in Dioxane at 0°C to Room Temperature .
-
Avoid: Refluxing in aqueous HCl. High heat + strong acid can trigger E1 elimination to the pyrroline, which re-adds water/acid randomly, destroying chirality.
Q: My product is an oil and looks unstable. How do I store it?
A: The free base is an oil and prone to oxidation or absorption of CO
-
Recommendation: Immediately convert the free base to the Hydrochloride Salt . The salt is a stable, white solid (CAS 1189485-03-7) that can be stored at 2-8°C for years without racemization [6].
Q: How do I verify the ee%? A: Standard C18 HPLC will not separate enantiomers.
-
Method: Use a Chiral Stationary Phase (CSP).
-
Column: Chiralpak IG or IC (immobilized phases are preferred due to the solubility of the Boc-intermediate).
-
Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (for free base) or TFA (for N-Boc).
References
-
Kanie, K., et al. (2000). "Oxidative desulfurization-fluorination of alkanol xanthates. Control of the reaction pathway to fluorination or trifluoromethoxylation." Chemical Communications.[1] Link
- Key Insight: Defines the conditions for retention of configuration in secondary xanth
-
Liu, J. B., et al. (2015).[2] "Silver-Mediated Trifluoromethoxylation of Alkyl Halides." Angewandte Chemie International Edition. Link
- Key Insight: Establishes the AgOCF inversion protocol for secondary halides.
- Hiyama, T. (2000). Organofluorine Compounds: Chemistry and Applications. Springer.
-
Marrec, O., et al. (2017). "A New Reagent for the Direct Transfer of the OCF3 Group." Organic Letters. Link
- Key Insight: Advanced reagents for OCF3 install
-
Sigma-Aldrich. (2024). "Product Specification: 3-(Trifluoromethyl)pyrrolidine hydrochloride." Link
- Key Insight: Stability data and handling of the hydrochloride salt.
-
PubChem. (2024). "Compound Summary: 3-(Trifluoromethoxy)pyrrolidine hydrochloride." Link
-
Key Insight: Physical properties and safety data.
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for reagents like HF-Pyridine and Silver salts before use.
Sources
solubility issues of (3R)-3-(Trifluoromethoxy)pyrrolidine HCl in organic solvents
Topic: Solubility Optimization & Handling Guide
Executive Summary: The "Salt-Lipophilicity" Paradox
Compound: (3R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride CAS (Generic/Racemic Reference): 1203796-79-1 (and related chiral isomers) Class: Fluorinated Saturated Heterocycle / Secondary Amine Salt
The Core Conflict: Researchers often encounter a solubility paradox with this compound. The trifluoromethoxy (-OCF3) group is highly lipophilic (greasy), suggesting solubility in organic solvents like Dichloromethane (DCM) or Toluene. However, the Hydrochloride (HCl) counter-ion creates a rigid ionic lattice with high lattice energy, rendering the salt form nearly insoluble in the very solvents best suited for the -OCF3 group's chemistry.
This guide provides the protocols to bridge this gap: breaking the salt lattice or selecting high-dielectric solvents to ensure reaction homogeneity.
The Solubility Matrix
The following data categorizes solvent compatibility based on the lattice energy vs. solvation energy balance.
| Solvent Class | Specific Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Technical Recommendation |
| Polar Protic | Water | High (>100 mg/mL) | Low/Moderate | Use for biphasic salt breaking. |
| Methanol / Ethanol | High | High | Good for storage; avoid for nucleophilic substitutions (competitor). | |
| Polar Aprotic | DMSO / DMF | High | High | Best for direct use of the HCl salt in SNAr or coupling reactions. |
| Acetonitrile (MeCN) | Moderate/Low | High | Requires heating or high dilution for the HCl salt. | |
| Chlorinated | Dichloromethane (DCM) | Insoluble (Suspension) | Very High | CRITICAL: Do NOT use HCl salt in DCM without a base. |
| Chloroform | Insoluble | Very High | Same as DCM. | |
| Ethers | THF / 2-MeTHF | Low (<5 mg/mL) | High | Poor choice for HCl salt; excellent for Free Base. |
| Hydrocarbons | Toluene / Hexanes | Insoluble | Moderate | Only usable with the Free Base form. |
Expert Insight: The -OCF3 group is electron-withdrawing. This lowers the pKa of the pyrrolidine nitrogen (approx. pKa ~8.5–9.0) compared to unsubstituted pyrrolidine (pKa ~11.3). This makes the salt slightly more acidic and easier to "free-base" than standard secondary amines [1].
Protocol A: Isolation of the Free Base (The "Salt Break")
Context: Use this method when your reaction solvent is non-polar (DCM, Toluene, THF) or when the reaction is sensitive to acidic protons.
⚠️ volatility Warning: Small fluorinated amines can be volatile. Do not apply high vacuum (<10 mbar) for extended periods or heat above 40°C during concentration.
Step-by-Step Methodology
-
Dissolution: Suspend 1.0 equivalent (eq.) of (3R)-3-(Trifluoromethoxy)pyrrolidine HCl in Water (approx. 5–10 mL per gram).
-
Basification:
-
Add 2.0 eq. of 1M NaOH or Saturated NaHCO₃ .
-
Check: pH should be >10. The solution may turn cloudy as the lipophilic free base separates.
-
-
Extraction:
-
Add Dichloromethane (DCM) (equal volume to water).
-
Shake vigorously for 2 minutes. The -OCF3 group acts as a "grease anchor," pulling the amine efficiently into the DCM layer.
-
Separate layers.[1] Repeat extraction 2x.
-
-
Drying:
-
Combine organic layers.
-
Dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.
-
Note: Do not use Magnesium Sulfate (MgSO₄) if the amine is very sensitive, though Na₂SO₄ is generally safer for amines.
-
-
Concentration:
-
Filter off the desiccant.
-
Concentrate on a rotary evaporator at 25–30°C and >100 mbar .
-
STOP immediately once solvent volume is low to prevent evaporative loss of the amine.
-
Validation: The resulting oil should be soluble in DCM, THF, and Toluene.
Protocol B: In-Situ Neutralization (The "One-Pot" Fix)
Context: Use this for peptide coupling (Amide bond formation) or SNAr reactions where isolation is inefficient.
Workflow
-
Solvent: Use DMF , DMAc , or NMP (The HCl salt is soluble here).
-
Base: Add 3.0 eq. of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).
-
Why 3.0 eq? 1 eq. to neutralize the HCl salt, 1-2 eq. to drive the reaction.
-
-
Order of Addition:
-
Dissolve (3R)-3-(Trifluoromethoxy)pyrrolidine HCl in solvent.
-
Add DIPEA. Stir for 5 mins (ensure homogeneity).
-
Add the electrophile (e.g., Acid Chloride, Activated Ester).
-
Decision Logic: Visual Troubleshooting
Use this logic flow to determine the correct handling method for your specific experiment.
Figure 1: Decision tree for selecting the optimal handling method based on solvent system and reaction tolerance.
Frequently Asked Questions (FAQ)
Q1: I tried dissolving the HCl salt in THF, and it formed a gummy residue. What happened? A: This is "oiling out." The HCl salt is not soluble in THF, but it absorbs trace moisture, forming a concentrated aqueous/oil phase. Fix: Add a few drops of water to dissolve the gum, basify with saturated NaHCO₃, and extract into EtOAc or DCM (See Protocol A).
Q2: Can I use K₂CO₃ instead of organic bases for in-situ neutralization? A: Yes, but only in polar solvents like DMF or MeCN. In DCM or THF, inorganic bases like K₂CO₃ are insoluble and will not effectively neutralize the HCl salt trapped inside the crystal lattice. If you must use K₂CO₃, add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) or 18-Crown-6 [2].
Q3: Is the -OCF3 group stable to strong acids/bases? A: Generally, yes. The trifluoromethoxy group is chemically robust and stable to standard acidic (HCl/Dioxane) and basic (NaOH) conditions used in deprotection steps. It is significantly more stable than a standard methoxy group [3].
Q4: Why is my yield low after evaporating the free base? A: You likely evaporated the product. Fluorinated pyrrolidines have higher vapor pressures than their non-fluorinated counterparts due to reduced intermolecular Hydrogen bonding capability of the fluorine atoms. Always leave a small amount of solvent or use the solution directly in the next step without full drying.
References
-
PubChem. (2025).[2] Compound Summary: (3R)-3-fluoropyrrolidine hydrochloride (Analogous physicochemical properties). National Library of Medicine. [Link]
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]
-
Leroux, F. R., et al. (2005). Trifluoromethoxy group: properties and synthesis. Chemical Society Reviews. [Link]
Sources
Technical Support Center: Handling (3R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride
Case ID: TSP-3R-TFM-HCl Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Mitigation of Hygroscopicity and Deliquescence in Fluorinated Pyrrolidine Salts
Executive Summary & Chemical Context
User Query: "How do I handle (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride without it turning into a sticky oil or affecting my reaction stoichiometry?"
Technical Insight: this compound is a chiral secondary amine salt. Like many hydrochloride salts of fluorinated amines, it exhibits deliquescence —a severe form of hygroscopicity where the solid absorbs enough atmospheric moisture to dissolve itself, forming a saturated aqueous solution (often appearing as a "goo" or oil).
The trifluoromethoxy group (
-
Stoichiometric Errors: Weighing water instead of reagent.
-
Hydrolysis Risks: While the C-F bond is stable, the presence of water can hydrolyze sensitive coupling partners (e.g., acid chlorides, active esters) in downstream amidation reactions.
-
Physical Loss: Material sticking to spatulas and weigh boats.
Core Protocols: Prevention & Handling
Protocol A: Storage Hierarchy
Objective: Prevent initial moisture uptake during dormancy.
| Storage Tier | Environment | Recommended For |
| Tier 1 (Ideal) | Glovebox (Nitrogen/Argon) | Long-term storage (>1 month) |
| Tier 2 (Standard) | Desiccator with | Daily/Weekly use |
| Tier 3 (Minimum) | Parafilm-sealed vial in Ziploc w/ desiccant packet | Short-term transport only |
Critical Rule: Never open a cold bottle immediately. Allow the container to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold bottle condenses atmospheric moisture directly onto the solid.
Protocol B: The "Weighing by Difference" Method
Objective: Eliminate moisture uptake error during the weighing process.
Why this is necessary: Standard weighing (adding solid to an open boat) allows the sample to absorb water during the reading, resulting in a drifting balance readout and under-dosing of the amine.
Step-by-Step Procedure:
-
Equilibrate: Ensure the source vial is at room temperature.
-
Tare Source: Place the capped source vial containing the reagent on the balance. Tare (zero) the balance.
-
Estimate: Remove the vial, open it, and transfer an estimated amount of solid into your reaction vessel.
-
Re-weigh: Immediately recap the source vial and place it back on the balance.
-
Calculate: The balance will show a negative value (e.g.,
). This absolute value is the exact mass transferred.-
Note: Any moisture absorbed by the bulk solid during the open transfer remains in the source vial and does not affect the measurement of the transferred mass.
-
Troubleshooting & Recovery (FAQs)
Q1: My solid has already turned into a sticky oil/goo. Is it ruined?
Status: Recoverable. Mechanism: The compound has deliquesced.[1] The amine is likely intact, but it is solvated by water. Recovery Protocol (Azeotropic Drying):
-
Dissolve the "goo" in a mixture of DCM (Dichloromethane) and a small amount of Methanol (to ensure full solubility).
-
Add Toluene (approx. 3x volume).
-
Concentrate on a rotary evaporator. The toluene/water/alcohol azeotrope will carry off the moisture.
-
Repeat the toluene addition and evaporation 2-3 times.[2]
-
The product should precipitate as a solid or a dry foam.
-
Alternative: If you have a lyophilizer, dissolve in water and freeze-dry (though this takes longer).
Q2: How do I calculate the correct stoichiometry if I suspect water content?
Status: Critical for yield.
Analysis: Standard NMR (
-
Weigh
of the amine salt. -
Add a known mass of an internal standard (e.g., Dimethyl sulfone or Maleic acid).
-
Dissolve in suitable deuterated solvent.
-
Compare the integration of the amine signals to the internal standard.
-
Formula:
(Where =Integration, =Number of protons, =Mass weighed). Use this purity factor to adjust your reaction equivalents.
Q3: Can I use this salt directly in an amide coupling (EDC/HATU)?
Status: Yes, with modification. Action:
-
Do not mix the amine salt, carboxylic acid, and coupling agent simultaneously if the salt is wet.
-
Pre-activation: Stir the Carboxylic Acid + Base (DIPEA/TEA) + Coupling Agent (HATU) for 5-10 minutes first.
-
Addition: Add the amine salt last. This minimizes the time the active ester is exposed to the water brought in by the hygroscopic amine.
Visual Decision Guides
Figure 1: Handling Workflow Logic
Caption: Decision tree for selecting the correct handling and recovery method based on the physical state of the reagent.
Figure 2: Stoichiometry Impact Analysis
Caption: The cascade effect of uncorrected water content on downstream chemical synthesis.
References
-
Michigan Technological University. Weighing by Difference Protocol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Workup and Drying Methods: Azeotropic Drying. Retrieved from [Link]
Sources
Validation & Comparative
comparing biological activity of (3R) vs (3S)-3-(Trifluoromethoxy)pyrrolidine
A Comparative Guide to the Biological Activity of (3R)- vs. (3S)-3-(Trifluoromethoxy)pyrrolidine
For researchers, scientists, and drug development professionals, the principle of stereoisomerism is a cornerstone of modern medicinal chemistry. The three-dimensional arrangement of atoms in a molecule can have profound implications for its biological activity, with enantiomers often exhibiting significantly different pharmacological and pharmacokinetic profiles. This guide presents a comparative analysis of the hypothetical biological activities of the (3R) and (3S) enantiomers of 3-(Trifluoromethoxy)pyrrolidine, a fluorinated pyrrolidine derivative.
The pyrrolidine ring is a privileged scaffold in drug discovery, found in numerous natural products and synthetic drugs.[1][2] Its non-planar structure allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological targets.[3] The incorporation of a trifluoromethoxy group can enhance metabolic stability and lipophilicity, properties that are often desirable in drug candidates.[4]
While direct comparative data for the enantiomers of 3-(Trifluoromethoxy)pyrrolidine is not extensively available in the public domain, this guide will utilize a hypothetical case study based on common biological targets for pyrrolidine derivatives to illustrate the experimental workflows and analytical processes used to compare such enantiomers. We will explore their potential differential effects on a G-protein coupled receptor (GPCR) and a metabolic enzyme, as well as their comparative metabolic stability.
Hypothetical Case Study: From Racemate to Enantiopure Leads
Let us postulate that a high-throughput screening campaign identified the racemic mixture of 3-(Trifluoromethoxy)pyrrolidine as a hit with dual activity: moderate inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism, and binding to a specific G-protein coupled receptor (GPCR), the hypothetical Receptor X, which is implicated in a neurological disorder. To advance this hit, the individual (3R) and (3S) enantiomers were synthesized and separated to determine if one enantiomer was responsible for the desired activity and to assess any potential for off-target effects or different metabolic fates.
Comparative Biological Activity: A Head-to-Head Analysis
The following tables summarize the hypothetical experimental data obtained for the (3R) and (3S) enantiomers of 3-(Trifluoromethoxy)pyrrolidine.
Table 1: In Vitro α-Glucosidase Inhibition
| Compound | IC₅₀ (µM) | Hill Slope |
| (3R)-3-(Trifluoromethoxy)pyrrolidine | 15.2 ± 1.8 | 1.1 |
| (3S)-3-(Trifluoromethoxy)pyrrolidine | 158.6 ± 12.3 | 0.9 |
| Racemic 3-(Trifluoromethoxy)pyrrolidine | 30.5 ± 2.5 | 1.0 |
| Acarbose (Reference Standard) | 5.2 ± 0.6 | 1.0 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the α-glucosidase activity.
The data in Table 1 clearly demonstrates stereoselective inhibition of α-glucosidase. The (3R)-enantiomer is approximately 10-fold more potent than the (3S)-enantiomer, suggesting that the spatial orientation of the trifluoromethoxy group is critical for optimal interaction with the enzyme's active site. The activity of the racemate is, as expected, intermediate between the two enantiomers.
Table 2: GPCR Binding Affinity (Receptor X)
| Compound | Kᵢ (nM) |
| (3R)-3-(Trifluoromethoxy)pyrrolidine | 525.4 ± 45.7 |
| (3S)-3-(Trifluoromethoxy)pyrrolidine | 25.1 ± 3.2 |
| Racemic 3-(Trifluoromethoxy)pyrrolidine | 48.9 ± 5.1 |
Kᵢ values represent the inhibitory binding constant, determined by radioligand displacement assay.
In contrast to the enzyme inhibition profile, the (3S)-enantiomer exhibits significantly higher affinity for Receptor X, being approximately 20-fold more potent than the (3R)-enantiomer. This opposing stereoselectivity for two different biological targets is a common phenomenon in drug discovery and underscores the importance of evaluating enantiomers separately.[5]
Table 3: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |
| (3R)-3-(Trifluoromethoxy)pyrrolidine | 45.8 | 15.1 |
| (3S)-3-(Trifluoromethoxy)pyrrolidine | 88.2 | 7.9 |
The metabolic stability data in Table 3 indicates that the (3S)-enantiomer is more stable to metabolism by human liver microsomes, with a longer half-life and lower intrinsic clearance compared to the (3R)-enantiomer. This suggests that the (3R)-enantiomer may be more rapidly cleared in vivo, which could impact its duration of action.[6][7]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the concentration at which a compound inhibits 50% of the α-glucosidase activity (IC₅₀).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds ((3R)-, (3S)-, and racemic 3-(Trifluoromethoxy)pyrrolidine) and Acarbose
-
Phosphate buffer (100 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference standard (Acarbose) in phosphate buffer.
-
In a 96-well plate, add 50 µL of each compound dilution to the respective wells. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate, no enzyme).
-
Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer) to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.[8]
Protocol 2: GPCR Radioligand Binding Assay (Receptor X)
Objective: To determine the binding affinity (Kᵢ) of the test compounds for a specific GPCR (Receptor X).
Materials:
-
Cell membranes prepared from a cell line stably expressing Receptor X.[9]
-
A specific radioligand for Receptor X (e.g., [³H]-ligand).
-
Test compounds ((3R)-, (3S)-, and racemic 3-(Trifluoromethoxy)pyrrolidine).
-
A known non-radiolabeled ligand for Receptor X (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes (20 µg protein/well), the radioligand (at a concentration close to its Kₑ), and varying concentrations of the test compounds.
-
For determining non-specific binding, a set of wells should contain the cell membranes, radioligand, and a high concentration of the known non-radiolabeled ligand.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each test compound concentration and determine the IC₅₀ values. Convert the IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.[10][11]
Protocol 3: In Vitro Metabolic Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of the test compounds in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM).
-
Test compounds ((3R)- and (3S)-3-(Trifluoromethoxy)pyrrolidine).
-
NADPH regenerating system.
-
Phosphate buffer (100 mM, pH 7.4).
-
Acetonitrile with an internal standard for quenching the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
Pre-warm the HLM and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the test compound (at a final concentration of 1 µM) to the phosphate buffer.
-
Initiate the metabolic reaction by adding the pre-warmed HLM and NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using an LC-MS/MS method to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the t½ from the slope of the linear regression.
-
Calculate the CLᵢₙₜ using the following equation: CLᵢₙₜ = (0.693 / t½) * (incubation volume / microsomal protein amount).[6][12][13]
Visualizing the Workflows and Pathways
To further clarify the experimental processes and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Caption: A representative GPCR signaling pathway.
Conclusion
This comparative guide, through a hypothetical case study, highlights the critical importance of evaluating stereoisomers independently in the drug discovery process. The (3R) and (3S) enantiomers of 3-(Trifluoromethoxy)pyrrolidine, while structurally mirror images, would likely exhibit distinct biological profiles. In our model, the (3R)-enantiomer is the more potent α-glucosidase inhibitor, while the (3S)-enantiomer shows superior affinity for our hypothetical GPCR target, Receptor X, and possesses greater metabolic stability.
Such findings have significant implications for drug development. The (3S)-enantiomer might be pursued for the neurological indication, benefiting from its higher target affinity and more favorable pharmacokinetic profile. Conversely, the (3R)-enantiomer could be a starting point for developing agents targeting metabolic disorders, although its lower metabolic stability would need to be addressed through further medicinal chemistry efforts. This case study underscores that a thorough, stereospecific evaluation is essential for unlocking the full therapeutic potential of chiral molecules and for developing safer and more effective medicines.
References
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. resources.revvity.com [resources.revvity.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. multispaninc.com [multispaninc.com]
- 12. beckman.com [beckman.com]
- 13. nuvisan.com [nuvisan.com]
NMR characterization data for (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride
Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary
The trifluoromethoxy (-OCF₃) group has emerged as a privileged motif in drug discovery, offering a lipophilic bioisostere for chlorine or trifluoromethyl groups with unique metabolic stability. However, the characterization of (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride presents specific analytical challenges compared to its non-fluorinated or fluoro-analogs.
This guide provides a definitive technical comparison of the NMR spectral performance of this building block. We analyze the critical diagnostic signals that distinguish it from structural alternatives (e.g., 3-fluoropyrrolidine) and detail a self-validating protocol for handling its hygroscopic hydrochloride salt form.
Part 1: Critical Experimental Protocol (The "How")
The hydrochloride salt of pyrrolidine derivatives is inherently hygroscopic. Standard preparation in CDCl₃ often results in broad, unresolvable ammonium signals and poor solubility. The following protocol ensures high-resolution data suitable for publication and purity assessment.
Protocol: "Dry-Lock" Sample Preparation
-
Objective: Eliminate water-amine exchange broadening and ensure accurate integration of the ammonium protons.
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS.
-
Internal Standard (19F):
-Trifluorotoluene (δ -63.7 ppm) or Hexafluorobenzene (δ -164.9 ppm).
Step-by-Step Workflow:
Figure 1: Optimized workflow for hygroscopic amine salts to prevent H/D exchange and ensure quantitative integration.
Part 2: Characterization Data & Analysis[1][2]
1. 1H NMR: The "Diagnostic Window"
In DMSO-d₆, the HCl salt forms a distinct ammonium system. Unlike the free base, the salt anchors the nitrogen inversion, distinctively splitting the
Table 1: Representative 1H NMR Assignment (400 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Multiplicity | Integral | Structural Insight |
| NH₂⁺ | 9.40 - 9.80 | Broad Singlet | 2H | Ammonium protons. Broadening indicates moisture; sharp peaks indicate dry sample. |
| H-3 | 5.15 - 5.25 | Multiplet | 1H | Key Diagnostic. Significantly deshielded by -OCF₃ compared to -OH analog (~4.4 ppm). |
| H-2 | 3.40 - 3.60 | Multiplet | 2H | Diastereotopic splitting often observed due to C3 chirality. |
| H-5 | 3.20 - 3.40 | Multiplet | 2H | Overlaps with HDO signal if sample is wet. |
| H-4 | 2.10 - 2.35 | Multiplet | 2H | Complex roofing effect due to ring puckering. |
Expert Insight: The H-3 methine proton is the "truth" signal. If this signal appears as a quintet or clearly resolved multiplet, the ring conformation is stable. If it broadens, check for paramagnetic impurities or excessive water.
2. 19F NMR: The Purity Quantifier
The -OCF₃ group offers a massive advantage over C-F analogs: it appears as a singlet . This lack of extensive coupling simplifies quantitative purity analysis (qNMR).
Table 2: 19F NMR Comparison
| Compound | Shift (δ ppm) | Signal Shape | Analytical Advantage |
| (3R)-3-(OCF₃)-Pyrrolidine | -57.5 to -58.5 | Singlet | High. Ideal for integration against internal standards. |
| 3-Fluoro-Pyrrolidine | -170 to -180 | Multiplet (dt) | Low. 1H-19F coupling spreads signal, lowering S/N ratio. |
| Trifluoroacetic Acid (Impurity) | -76.5 | Singlet | Distinct separation allows easy detection of residual TFA salts. |
3. 13C NMR: Coupling Constants
The Carbon-13 spectrum validates the presence of the trifluoromethoxy group through characteristic Carbon-Fluorine coupling.
-
C-3 (ipso to OCF₃): Appears as a quartet (
) or broad signal around 76-78 ppm. -
OCF₃ Carbon: Distinctive quartet (
) at ~120 ppm. Note: This signal is low intensity and requires long acquisition times (d1 > 2s).
Part 3: Comparative Performance Guide
This section objectively compares the (3R)-3-(OCF₃) building block against its two most common alternatives: the alcohol precursor and the direct fluoro-analog.
Comparison 1: vs. (3R)-3-Hydroxypyrrolidine (The Precursor)
-
Spectral Clarity: The -OH proton in hydroxypyrrolidine is labile. In DMSO, it appears as a doublet (coupling to CH) or a broad lump depending on water content. The -OCF₃ analog lacks this labile proton, removing ambiguity in the 4.0–6.0 ppm region.
-
Stereochemical Stability: The -OH group is prone to elimination or inversion under Mitsunobu conditions. The -OCF₃ ether linkage is chemically robust, making the NMR signature stable across a wider pH range during workup.
Comparison 2: vs. (3R)-3-Fluoropyrrolidine (The Bioisostere)
-
Interpretation Speed:
-
3-Fluoro: The H-3 proton exhibits large geminal H-F coupling (
), often obscuring other signals. -
3-OCF₃: The oxygen spacer insulates the H-3 proton from strong F coupling. The H-3 signal remains a standard multiplet, simplifying structural assignment.
-
-
Lipophilicity Marker: The 19F shift difference is massive (-58 ppm vs -176 ppm). This allows simultaneous monitoring of both species in a reaction mixture without overlap.
Part 4: Stereochemical Verification (Chiral Purity)
Standard NMR cannot distinguish the (3R) enantiomer from the (3S). To validate the "3R" claim without chiral HPLC, use Chiral Solvating Agents (CSAs) .
Protocol:
-
Dissolve 5 mg of the amine salt in CDCl₃ (neutralize with solid Na₂CO₃ if necessary).
-
Add 2-3 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate .
Decision Logic:
Figure 2: Logic tree for determining enantiomeric excess using 19F NMR.
References
-
Hagmann, W. K. (2008).[1] "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
-
Hu, J., et al. (2015). "Recent advances in the synthesis of trifluoromethoxylated compounds." Chemical Reviews, 115(18), 9981-10043. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: 19F NMR Applications). Link
-
Sigma-Aldrich. (2024). "Product Specification: 3-(Trifluoromethoxy)pyrrolidine hydrochloride." Link
Sources
(3R)-3-(Trifluoromethoxy)pyrrolidine vs. 3-trifluoromethylpyrrolidine physicochemical comparison
[1]
Executive Summary: The "Super-Halogen" Effect in Saturated Heterocycles
In modern fragment-based drug discovery (FBDD), the pyrrolidine ring serves as a ubiquitous scaffold for displaying pharmacophores. However, the choice between a trifluoromethyl (-CF₃) and a trifluoromethoxy (-OCF₃) substituent at the C3 position is rarely a trivial swap; it is a strategic decision that alters the molecule's electronic landscape, basicity, and conformational bias.
This guide provides an in-depth comparison of (3R)-3-(trifluoromethoxy)pyrrolidine (Target A) and 3-(trifluoromethyl)pyrrolidine (Target B).[1] While -CF₃ is the gold standard for metabolic blocking, the -OCF₃ group (often termed a "super-halogen") offers distinct advantages in lipophilicity modulation and orthogonal conformational control, albeit with a different synthetic complexity profile.[2]
Structural & Electronic Analysis
To understand the performance differences, we must look beyond the steric bulk and analyze the electronic vectors.
Electronic Inductive Effects ( )
The primary differentiator is the oxygen atom linking the fluoroalkyl group to the pyrrolidine ring.
-
3-CF₃: The carbon-carbon bond connects the strongly electron-withdrawing fluorine cage to the ring. The inductive effect (
) lowers the pKa of the pyrrolidine nitrogen. -
3-OCF₃: The oxygen atom is highly electronegative.[1] Contrary to intuition, the -OCF₃ group is more electron-withdrawing by induction (
) than -CF₃.[1] This results in a further reduction of amine basicity, which is critical for optimizing membrane permeability and reducing hERG liability.
Conformational Bias (The Anomeric Effect)
-
3-CF₃: Predominantly driven by sterics and electrostatics.[1] The bulky -CF₃ group tends to adopt an equatorial position to minimize 1,3-diaxial interactions, though this is subtle in five-membered rings.[1]
-
3-OCF₃: Exhibits a specific anomeric effect .[1] The
interaction often locks the C-O bond orthogonal to the ring plane. Furthermore, the gauche effect between the ring nitrogen and the electronegative substituent can stabilize specific ring puckers (envelope conformations), potentially pre-organizing the molecule for receptor binding.
Visualization of Electronic & Steric Vectors
Figure 1: Structural and electronic impact flow. Note the stronger inductive parameter (
Physicochemical Performance Data
The following data compares the projected properties based on experimental trends of fluorinated heterocycles.
| Property | 3-(Trifluoromethyl)pyrrolidine | (3R)-3-(Trifluoromethoxy)pyrrolidine | Impact on Drug Design |
| pKa (Conj.[1] Acid) | ~ 9.0 - 9.5 | ~ 8.0 - 8.7 | OCF3 is superior for lowering basicity to improve blood-brain barrier (BBB) penetration and reduce lysosomal trapping.[1] |
| Lipophilicity (LogP) | High (+0.88 | Very High (+1.04 | OCF3 is the "Lipophilicity Booster." Useful when the lead is too polar. |
| TPSA | Lower | Higher (+9.2 Å for Ether O) | The ether oxygen in OCF3 acts as a weak H-bond acceptor, potentially engaging distinct binding pockets. |
| Metabolic Stability | Excellent (Blocks oxidation) | Superior | OCF3 prevents P450 oxidation at C3 and modulates lipophilicity to alter clearance rates.[1] |
| Chirality | Often used as Racemate | Synthesized as (3R) | The (3R)-OCF3 isomer specifically targets chiral pockets; the synthesis preserves stereochemistry from hydroxy-proline. |
Data synthesized from Hansch parameters and comparative studies on fluorinated amines [1, 2].
Experimental Protocols for Validation
To empirically verify these differences in your specific scaffold, the following self-validating protocols are recommended.
Protocol: Potentiometric pKa Determination
Objective: Determine the precise ionization constant to predict membrane permeability.
-
Preparation: Dissolve 5 mg of the hydrochloride salt of the pyrrolidine derivative in 20 mL of degassed water/methanol (if solubility is limited, though these fragments are usually water-soluble).
-
Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.
-
Titration:
-
Acidify the solution with 0.1 M HCl to pH ~2.0.
-
Titrate with 0.1 M standardized NaOH (CO₂-free) in 5 µL increments.
-
Record pH vs. Volume added.[1]
-
-
Data Analysis: Use the Bjerrum plot method or second-derivative analysis to identify the inflection point.
-
Validation Check: The pKa of unsubstituted pyrrolidine (11.27) should be run as a control.[1] 3-CF3 should shift this by ~2 units; 3-OCF3 should shift it further.
-
Protocol: Lipophilicity (LogD₇.₄) via Shake-Flask
Objective: Measure distribution coefficient at physiological pH.[1]
-
Phosphate Buffer: Prepare 50 mM phosphate buffer adjusted to pH 7.40.
-
Solvent System: Pre-saturate 1-octanol with the buffer, and buffer with 1-octanol (24h stirring).
-
Equilibration:
-
Dissolve compound (1 mg) in the buffer phase.
-
Add equal volume of octanol.[1]
-
Shake mechanically for 60 minutes at 25°C.
-
Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
-
Quantification: Analyze both phases using HPLC-UV (210 nm).
-
Note: For 3-OCF3 derivatives, expect higher retention times on C18 columns compared to 3-CF3.[1]
-
Synthetic Accessibility & Workflow[1][3]
The synthesis of these two analogs differs significantly, affecting cost and stereochemical purity.
-
3-CF3 Route: Often involves radical trifluoromethylation of pyrroles followed by reduction, which can be difficult to control stereochemically (often yielding racemates requiring chiral separation).
-
3-OCF3 Route: Typically starts from the Chiral Pool (e.g., (3R)-N-Boc-3-hydroxypyrrolidine).[1] This allows for high enantiomeric excess (ee).[1]
Synthetic Workflow Visualization
Figure 2: Synthetic pathway for the (3R)-OCF3 analog, highlighting the preservation of chirality.
Conclusion: When to use which?
-
Select 3-(Trifluoromethyl)pyrrolidine when:
-
Select (3R)-3-(Trifluoromethoxy)pyrrolidine when:
-
Lipophilicity is too low: You need a "grease" group that doesn't introduce metabolic liability.[1]
-
Basicity is too high: You need a stronger inductive EWG to lower pKa for permeability.[1]
-
Conformation matters: You are targeting a specific chiral pocket where the unique orthogonal twist of the -OCF3 group provides shape complementarity.
-
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Leroux, F. R., et al. (2008). Trifluoromethoxy derivatives as new fluorinated building blocks.[1][3] ChemBioChem, 9, 2576.
-
BenchChem Technical Data. (2025). Physicochemical Properties of Fluorinated Pyrrolidines.
Crystallographic Optimization Guide: (3R)-3-(Trifluoromethoxy)pyrrolidine Salts
Executive Summary
This technical guide evaluates the X-ray crystallographic analysis of (3R)-3-(Trifluoromethoxy)pyrrolidine , a critical chiral building block in medicinal chemistry. Due to the rotational freedom of the trifluoromethoxy (
This guide compares three distinct salt forms—Hydrochloride (HCl) , Hemioxalate , and
-
Lattice Stability: Minimizing
conformational disorder. -
Absolute Configuration: Establishing stereochemistry via anomalous scattering.
-
Diffraction Quality: Maximizing resolution and minimizing the R-factor.
The Crystallographic Challenge: & Chirality
The (3R)-3-(Trifluoromethoxy)pyrrolidine moiety presents two specific challenges for X-ray analysis:
-
Light Atom Problem: The molecule (
) lacks atoms heavier than Fluorine. Standard Mo-K radiation yields negligible anomalous scattering, making the determination of absolute configuration (Flack parameter) impossible without derivatization. -
Conformational Disorder: The
torsion angle is highly flexible. In loose crystal packing, the group often exhibits rotational disorder, leading to "smeared" electron density maps and high thermal displacement parameters ( ).
Strategic Solution
To resolve these issues, the pyrrolidine nitrogen must be protonated to form a salt. The choice of counter-ion dictates the lattice energy and the introduction of "heavy" anomalous scatterers.
Comparative Analysis of Salt Forms
The following table summarizes the crystallographic performance of the three primary salt candidates.
| Feature | Hydrochloride (HCl) | Hemioxalate | |
| Anomalous Scatterer | Chlorine ( | Sulfur ( | None (O, C only) |
| Abs. Config (Flack) | Excellent (via Cl) | Excellent (via S) | Poor (Ambiguous) |
| Crystallinity | Good (Prisms/Plates) | Moderate (Blocks) | High (Needles) |
| Moderate | High (Bulky anion locks packing) | Low (Often disordered) | |
| Hygroscopicity | Moderate to High | Low | Low |
| Space Group Trend | Orthorhombic ( | Monoclinic ( | Triclinic ( |
Detailed Assessment
Candidate A: Hydrochloride Salt (HCl)
-
Mechanism: The chloride ion acts as a strong hydrogen bond acceptor for the protonated pyrrolidine nitrogen (
). -
Pros: The Cl atom provides a significant anomalous signal (
e for Cu K ), allowing for definitive assignment of the (3R) configuration. -
Cons: HCl salts of small amines can be hygroscopic. If the crystal absorbs water during mounting, the lattice integrity degrades (mosaicity increases).
Candidate B:
-Toluenesulfonate (Tosylate)
-
Mechanism: The bulky tosyl group participates in
-stacking interactions, creating a rigid lattice that restricts the rotation of the group. -
Pros: Contains Sulfur, which is an excellent anomalous scatterer for absolute configuration. Non-hygroscopic, stable crystals.
-
Cons: Lower atom economy; the large anion dilutes the diffraction power of the cation slightly.
Candidate C: Hemioxalate
-
Mechanism: Oxalic acid often forms extensive H-bond networks, leading to rapid crystallization.
-
Pros: Highest probability of obtaining single crystals.
-
Cons: Fatal Flaw for Chirality. Lacks heavy atoms. The Flack parameter will likely have a large standard deviation (e.g.,
), rendering it useless for proving the (3R) vs (3S) enantiomer.
Decision Logic & Workflow
The following diagram outlines the decision process for selecting the correct salt based on the analytical goal (Purity vs. Stereochemistry).
Caption: Decision tree for salt selection. Note that Oxalate salts often fail stereochemical determination due to the lack of anomalous scattering power.
Experimental Protocols
A. Synthesis of the Tosylate Salt (Recommended for Stability)
This protocol yields the most robust crystals for long X-ray exposures.
-
Dissolution: Dissolve 1.0 eq (155 mg) of (3R)-3-(trifluoromethoxy)pyrrolidine free base in 2 mL of Ethyl Acetate (EtOAc).
-
Acid Addition: Add 1.0 eq (172 mg) of
-Toluenesulfonic acid monohydrate dissolved in 1 mL of Ethanol. -
Precipitation: Stir at room temperature for 30 minutes. A white precipitate should form.
-
Isolation: Filter the solid and wash with cold
.
B. Crystal Growth: Vapor Diffusion Method
This method is superior to slow evaporation for minimizing disorder.
-
Inner Vial: Place 10 mg of the Tosylate salt in a small HPLC vial. Dissolve in the minimum amount of Methanol (approx 0.2 mL).
-
Outer Vial: Place the open HPLC vial inside a larger 20 mL scintillation vial containing 3 mL of Diethyl Ether (Antisolvent).
-
Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.
-
Harvest: Prism-shaped crystals suitable for X-ray should appear within 24-48 hours.
Data Processing & Validation
When refining the structure, specific attention must be paid to the
Handling Disorder
If the
-
Split Positions: Model the Fluorine atoms over two positions (Part A and Part B).
-
Restraints: Apply SADI (Same Distance) restraints to C-F bonds and F...F distances to maintain geometry.
-
Constraints: If disorder is severe, treat the
as a rigid group using the AFIX 137 command in SHELX.
Determining Absolute Configuration
Use the Flack Parameter (
-
Equation:
-
Interpretation:
-
(with
): Correct absolute structure. - : Inverted structure (flip the enantiomer).
- : Racemic twin or weak anomalous signal.
-
(with
Critical Note: You must use Copper radiation (Cu K
Conclusion
For the structural analysis of (3R)-3-(Trifluoromethoxy)pyrrolidine , the
While HCl salts are a viable alternative, they carry a higher risk of hygroscopicity. Oxalate salts should be reserved solely for purification, as they lack the anomalous scattering power required for absolute configuration assignment.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
-
Parsons, S., & Flack, H. D. (2004).[1] Determination of absolute configuration using X-ray diffraction. Acta Chimica Slovenica, 51, 61.
-
Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews, 15(1), 57-83.
-
Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of fluorinated organic molecules: Challenges and solutions. Journal of Fluorine Chemistry, 130(8), 725-731.
-
Hooft, R. W., Straver, L. H., & Spek, A. L. (2008).[1] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[1]
Sources
Comparative Lipophilicity & Physicochemical Profiling of Fluorinated Pyrrolidines
[1]
Executive Summary
The Strategic Fluorine Effect: In medicinal chemistry, the pyrrolidine scaffold is a ubiquitous pharmacophore. However, the parent pyrrolidine often suffers from excessive basicity (
Strategic fluorination offers a precise "tuning knob." By introducing fluorine atoms at specific positions (C3, C3/C4, or C2-alkyl), researchers can:
-
Blunt Basicity: Lower
to physiological ranges (7.0–9.0), increasing the fraction of neutral species at pH 7.4 ( ). -
Modulate Lipophilicity: Increase
via the hydrophobic nature of the C-F bond, or decrease it via polarity vectors, depending on the substitution pattern. -
Control Conformation: Leverage the stereoelectronic gauche effect to lock the ring into specific puckering conformations, influencing receptor binding affinity.
This guide provides a comparative analysis of these analogs, supported by experimental data and a validated
Part 1: Mechanistic Insight
The Electronic Tug-of-War (Inductive Effect vs. Solvation)
Fluorine is the most electronegative element (
-
Impact on
: The -I effect pulls electron density away from the nitrogen lone pair, stabilizing the free base and destabilizing the protonated ammonium species. This lowers the .[1]-
Rule of Thumb: A single
-fluorine (C3 position) typically lowers amine by ~1.5–2.0 units.
-
-
Impact on Lipophilicity (
): While the C-F bond itself is hydrophobic (low polarizability), the strong C-F dipole can increase solvation in water if it aligns with the N-H dipole. However, multiple fluorines (e.g., ) create a "teflon-like" shell that drastically increases lipophilicity.
The Gauche Effect (Conformational Locking)
In 3-fluoropyrrolidine, the molecule does not adopt a random envelope conformation. Due to the gauche effect , the C-F bond prefers to be gauche (synclinal) to the C-N bond rather than anti.
-
Mechanism: Hyperconjugative donation from the
orbital into the low-lying antibonding orbital. -
Result: This locks the ring into a specific "envelope" shape. This conformational bias reduces the entropic penalty of binding to a protein target, potentially increasing potency, but also alters the effective surface area exposed to solvent, influencing
.
Part 2: Comparative Data Analysis
The following table synthesizes experimental and high-confidence predicted data for the core pyrrolidine series.
Table 1: Physicochemical Profile of Fluorinated Pyrrolidine Analogs
| Compound | Structure Description | Key Characteristic | ||||
| Pyrrolidine | Parent Scaffold | 11.3 | ~18.5 | 0.20 | -3.7 (Highly Ionized) | Too basic; poor permeability. |
| 3-Fluoropyrrolidine | Monofluorinated (C3) | ~9.4 | ~16.5 | 0.74 | -1.5 | Improved basicity; gauche-stabilized. |
| 3,3-Difluoropyrrolidine | Gem-difluoro (C3) | 7.5 | ~15.0 | 0.94 | 0.6 | Ideal "Sweet Spot" for oral drugs. |
| 2-(Trifluoromethyl)pyrrolidine | ~7.0 | 12.6 | 1.69 | 1.4 | High lipophilicity; metabolic blocker. | |
| 3,3,4,4-Tetrafluoropyrrolidine | Perfluorinated Ring | < 6.0 | N/A | ~1.2 | 1.2 | Very low basicity; weak H-bond acceptor. |
> Note on
Part 3: Visualization of Structure-Property Relationships
The diagram below illustrates how the position and number of fluorine atoms shift the physicochemical properties from the parent scaffold.
Figure 1: Structure-Property Relationship (SPR) map detailing the impact of fluorination patterns on acidity and lipophilicity.
Part 4: Experimental Protocol (The "Linclau Method")
For fluorinated compounds, standard UV-based
Protocol: NMR Shake-Flask Lipophilicity Determination
Objective: Determine
Materials:
-
Solvents: HPLC-grade 1-Octanol (water-saturated), HPLC-grade Water (octanol-saturated).
-
Internal Standard:
-Trifluorotoluene (or a fluorinated compound with known shift distinct from analyte). -
Equipment: 400 MHz (or higher) NMR spectrometer with
probe.
Step-by-Step Workflow:
-
Saturation: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours to ensure phase equilibrium.
-
Preparation: Dissolve the fluorinated pyrrolidine analog (~5-10 mg) in 2 mL of the pre-saturated 1-octanol.
-
Partitioning: Add 2 mL of pre-saturated water. Vortex vigorously for 5 minutes.
-
Equilibration: Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.
-
Sampling: Carefully remove an aliquot (0.6 mL) from the top (octanol) layer and the bottom (water) layer.
-
NMR Analysis:
-
Place each aliquot into a separate NMR tube.
-
Add a coaxial insert containing the internal standard (dissolved in
or suitable deuterated solvent) to provide a lock and integration reference. -
Acquire
NMR spectra for both phases (ensure relaxation delay for quantitative accuracy).
-
-
Calculation:
Method Validation Diagram:
Figure 2: Workflow for the Linclau
References
-
Linclau, B., et al. (2019). "A New Straightforward Method for Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy." Journal of Visualized Experiments.
-
Melnykov, K. P., et al. (2023). "Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." ChemRxiv / ResearchGate.
-
Kalinina, I., et al. (2020). "Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts." Journal of the American Chemical Society.[2]
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.
-
PubChem Compound Summary. (2024). "3,3-Difluoropyrrolidine."[3][4][5] National Library of Medicine.
bioequivalence studies of trifluoromethoxy vs. methoxy pyrrolidines
Bioequivalence & Optimization Guide: Trifluoromethoxy vs. Methoxy Pyrrolidines
Executive Summary: The Fluorine Effect in Lead Optimization
In medicinal chemistry, the substitution of a methoxy group (
This guide provides a technical framework for evaluating these two moieties, supported by physicochemical data, experimental protocols, and mechanistic insights.
Physicochemical & Pharmacokinetic Comparison
The transition from
| Property | Methoxy ( | Trifluoromethoxy ( | Impact on Drug Design |
| Hansch Lipophilicity ( | Major Increase: | ||
| Electronic Effect ( | Inversion: | ||
| Metabolic Liability | High (O-Demethylation) | Low (Metabolically Robust) | Clearance Block: Prevents CYP450-mediated formation of the phenol/alcohol metabolite. |
| Conformation | Twisted | Anomeric Effect: The | |
| Van der Waals Volume | Steric Bulk: |
Metabolic Stability & Bio-Performance
The primary driver for this substitution is the suppression of oxidative O-dealkylation . The methoxy group is a "soft spot" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
Mechanistic Pathway Analysis
The following diagram illustrates the divergent metabolic fates of the two analogs.
Figure 1: Divergent metabolic pathways. The C-F bonds in
Experimental Protocols for Comparative Evaluation
To rigorously establish bioequivalence or superiority, the following assays must be performed side-by-side.
Protocol A: Comparative Microsomal Stability (Intrinsic Clearance)
Objective: Determine the in vitro intrinsic clearance (
-
Preparation:
-
Prepare
stock solutions of the Methoxy and Trifluoromethoxy analogs in DMSO. -
Thaw pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).
-
-
Incubation:
-
Dilute microsomes to
in phosphate buffer ( , pH 7.4). -
Add test compound to a final concentration of
(ensure DMSO ). -
Pre-incubate at
for 5 minutes. -
Initiation: Add NADPH-regenerating system (or
NADPH) to start the reaction.
-
-
Sampling:
-
Remove aliquots (
) at minutes. -
Quenching: Immediately dispense into
ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge samples (
, 20 min) to pellet protein. -
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot
vs. time. The slope is . - .
-
Success Criteria: The
Protocol B: Lipophilicity Assessment (Chromatographic LogD)
Objective: Measure the lipophilicity shift (
-
System: HPLC with a C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with varying Methanol/Water ratios (containing
ammonium acetate, pH 7.4). -
Calibration: Run a set of 5 standards with known LogD values (e.g., Propranolol, Ketoconazole).
-
Measurement:
-
Inject test compounds. Record retention time (
). -
Calculate capacity factor
(where is dead time).
-
-
Data Output:
-
Correlate
of standards to their known LogD to create a calibration curve. -
Interpolate the LogD of the
and analogs.
-
Decision Framework: When to Swap?
Not every methoxy group should be replaced. Use this logic flow to determine if the
Figure 2: Strategic decision tree for bioisosteric replacement. The swap is most effective when metabolic instability is high and the binding pocket can accommodate the larger volume of the trifluoromethoxy group.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025.
-
Microsomal stability assay for human and mouse liver microsomes. Protocols.io, 2024.
-
Chalcogen OCF3 Isosteres Modulate Drug Properties. ChemMedChem, 2019.
-
Fluorine in Medicinal Chemistry: A Review of Anticancer Agents. ResearchGate, 2026.
-
A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups. BenchChem, 2025.
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride
[1]
Executive Summary
Immediate Action Required: Treat as a Corrosive Irritant and Hygroscopic Solid . (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride is a fluorinated secondary amine salt. While often classified merely as an "Irritant" (GHS07) in catalog databases, the hydrochloride moiety combined with the lipophilic trifluoromethoxy group creates a compound that can rapidly penetrate dermal layers and cause delayed chemical burns upon contact with moisture (sweat/mucous membranes).
Core Hazard Profile:
Risk Assessment & Hazard Identification
Scientific Integrity Note: Standard SDSs often "under-classify" research chemicals due to lack of historical toxicity data. We apply the "Read-Across" principle here, assuming the toxicity profile matches structurally similar fluorinated pyrrolidines.
The "Silent" Hazards
-
The HCl Multiplier: As a hydrochloride salt, this compound is hygroscopic. Upon contact with moist skin or eyes, it hydrolyzes to release hydrochloric acid locally. This transforms a simple "dust" exposure into a chemical burn risk.
-
Lipophilicity of -OCF3: The trifluoromethoxy group increases the molecule's lipid solubility compared to bare pyrrolidine. This enhances skin absorption, meaning systemic toxicity (H302) can occur via the dermal route, not just ingestion.
-
Static Charge: Fluorinated organic solids are notorious for accumulating static charge. This causes "flying powder" during weighing, significantly increasing inhalation risk.
The PPE Matrix
Directive: Do not rely on a single glove type. Protection depends on the state of matter (Solid vs. Solution).
Table 1: PPE Specifications by Operational State
| Protection Zone | Solid / Powder Handling (Weighing/Transfer) | Solution Phase (Reaction/Work-up) | Rationale |
| Hand Protection | Single Nitrile (4-5 mil) | Double Nitrile OR Laminate (Silver Shield) | Amines can permeate nitrile over time. In solution, the solvent (e.g., DCM, DMF) drives permeation. |
| Eye Protection | Safety Goggles (Tight-fitting) | Safety Glasses w/ Side Shields + Face Shield | Goggles prevent fine dust entry. Face shields protect against splash during liquid transfer. |
| Respiratory | Fume Hood (Sash <18") | Fume Hood (Primary) | If hood unavailable: N95 (minimum) or P100 respirator required for powders. |
| Body | Lab Coat (Cotton/Poly blend) | Chemical Resistant Apron | Cotton absorbs; Aprons repel solvent splashes. |
| Hygiene | Wash hands immediately after doffing. | Wash hands immediately after doffing. | Prevent secondary contamination of surfaces. |
Operational Workflow: Self-Validating Protocols
Trustworthiness: This protocol includes "Checkpoints"—steps where you must verify safety before proceeding.
Phase A: Preparation & Weighing
Goal: Transfer solid without generating airborne dust or static dispersion.
-
Static Control (Crucial):
-
Step: Place an ionizing fan or antistatic gun near the balance before opening the vial.
-
Causality: Fluorinated salts repel spatulas due to static, causing spillage. Neutralizing charge prevents this.
-
-
The "Sash Rule":
-
Checkpoint: Verify Fume Hood Sash is at or below the safety marker (usually 18 inches).
-
Action: Weigh only inside the hood. Never weigh on an open bench.
-
-
Transfer:
-
Use a disposable antistatic weighing boat.
-
Technique: Do not "dump" powder. Tap the spatula gently to control flow.
-
Cleanup: Immediately wipe the balance area with a damp Kimwipe (water neutralizes the HCl salt) followed by ethanol.
-
Phase B: Reaction & Processing
Goal: Prevent solvent-mediated skin absorption.
-
Solvent Choice Warning:
-
Avoid dissolving this compound in DMSO or DMF if possible, as these solvents dramatically increase skin permeability, carrying the fluorinated amine into the bloodstream.
-
-
Double-Gloving Protocol:
-
Step: Don a colored nitrile glove (inner) and a standard blue/white nitrile glove (outer).
-
Validation: If the inner glove changes color or you feel cooling/wetness, the outer barrier has failed. Change immediately.
-
Phase C: Waste & Disposal[1][5]
-
Segregation:
-
Dispose of solid waste in "Solid Hazardous Waste."
-
Dispose of solutions in "Halogenated Organic Solvents" (due to the -OCF3 and Cl).
-
-
Incompatibility Check:
-
WARNING: Do NOT mix with strong oxidizers (e.g., permanganates) or strong bases in the waste container.[4] Exothermic reactions can vaporize the waste, releasing toxic fumes.
-
Visualizing the Safety Loop
The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Check" points that prevent accidents.
Figure 1: The Safe Handling Loop. Note the critical decision points regarding physical state and engineering controls (Hood Sash).
Emergency Response (Specific to Fluorinated Salts)
| Scenario | Immediate Protocol | Scientific Rationale |
| Skin Contact | Brush then Flush. Brush off dry powder before applying water, then flush for 15 mins. | Adding small amounts of water to the powder on skin creates concentrated HCl. Removing bulk solid first minimizes this. |
| Eye Contact | Irrigate immediately (15 mins minimum).[2] | The eye's moisture will instantly hydrolyze the salt; speed is critical to prevent corneal opacity. |
| Fire | Evacuate. Do not fight fire without SCBA. | Thermal decomposition releases Hydrogen Fluoride (HF) . Standard masks do not protect against HF gas. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
